5-(Bromomethyl)-2,1,3-benzothiadiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPACAAYCVWCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343624 | |
| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65858-50-6 | |
| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Bromomethyl)-2,1,3-benzothiadiazole: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Technical Overview of 5-(Bromomethyl)-2,1,3-benzothiadiazole (CAS Number: 65858-50-6) for Advanced Research Applications
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the realm of fluorescent labeling and cellular imaging.
Core Compound Properties
This compound, identified by the CAS number 65858-50-6, is a solid, crystalline compound.[1][2][3][4] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 65858-50-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅BrN₂S | [1][3][4][5] |
| Molecular Weight | 229.10 g/mol | [1] |
| Melting Point | 91 °C | [5] |
| Boiling Point | 299.3 °C at 760 mmHg | [5] |
| Flash Point | 134.8 °C | [5] |
| Appearance | Solid |
Synthesis Protocol
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Dissolution: Dissolve 5-methyl-2,1,3-benzothiadiazole in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a radical initiator, for example, azobisisobutyronitrile (AIBN), to the solution.
-
Reaction: Reflux the mixture under inert atmosphere with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties.[6][7] this compound, with its reactive bromomethyl group, is a valuable building block for introducing the BTD fluorophore into other molecules.[5]
Fluorescent Labeling of Biomolecules
The primary application of this compound is as a fluorescent labeling reagent. The bromomethyl group is a good electrophile that can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, covalently attaching the fluorescent BTD moiety to the target molecule.
Experimental Workflow for Fluorescent Labeling of Peptides:
Caption: Workflow for fluorescently labeling a cysteine-containing peptide.
Detailed Methodology for Peptide Labeling:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of approximately 1 mg/mL.
-
Reagent Solution Preparation: Prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the reagent solution to the peptide solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled peptide from unreacted reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the successful labeling and determine the molecular weight of the fluorescently labeled peptide using mass spectrometry. Characterize the photophysical properties of the labeled peptide using fluorescence spectroscopy.
Cellular Imaging
Fluorescently labeled biomolecules are instrumental in cellular imaging studies, allowing for the visualization of their localization and dynamics within living cells.[7][8] Peptides or proteins labeled with this compound can be introduced into cells to study their interactions and trafficking. The benzothiadiazole fluorophore generally exhibits good photostability, making it suitable for fluorescence microscopy applications.
While no specific signaling pathway involving the direct action of this compound has been identified in the searched literature, its utility as a fluorescent tag allows for the investigation of numerous biological pathways. For instance, a labeled peptide that binds to a specific receptor could be used to visualize receptor trafficking and downstream signaling events upon ligand binding.
Logical Relationship for Cellular Imaging Application:
Caption: Logical flow for using the compound in cellular imaging.
Conclusion
This compound is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its reactive handle allows for the straightforward incorporation of the highly fluorescent and photostable benzothiadiazole core into a wide range of biomolecules. This enables a variety of downstream applications, most notably in the fluorescent labeling of proteins and peptides for biochemical assays and cellular imaging studies. While further research is needed to elucidate its direct involvement in biological signaling pathways, its utility as a versatile fluorescent probe is well-established within the broader context of the benzothiadiazole family of compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 65858-50-6 this compound AKSci Y9756 [aksci.com]
- 3. This compound , 65858-50-6 - CookeChem [cookechem.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]
- 7. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
5-(Bromomethyl)-2,1,3-benzothiadiazole chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Bromomethyl)-2,1,3-benzothiadiazole, a key heterocyclic compound. It details its chemical identity, structural features, physicochemical properties, and its role as a versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science.
Chemical Structure and IUPAC Name
This compound is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromomethyl (-CH₂Br) group attached at the 5-position of the benzothiadiazole core.
-
IUPAC Name: this compound
-
Synonyms: 5-(bromomethyl)benzo[c][1][2]thiadiazole, 5-(Bromomethyl)piazthiole[1]
The diagram below illustrates the relationship between the core chemical structure and its systematic name, highlighting the numbering of the heterocyclic system.
Caption: Logical relationship between the chemical structure and IUPAC name.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and integration into various applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂S | [1][3][4] |
| Molecular Weight | 229.10 g/mol | [1][4] |
| CAS Number | 65858-50-6 | [1][3] |
| Physical Form | Solid | |
| MDL Number | MFCD00544836 | [4] |
| SMILES String | BrCC1=CC2=NSN=C2C=C1 | |
| InChI Key | JEPACAAYCVWCFI-UHFFFAOYSA-N |
Synthesis and Reactivity
The bromomethyl group is a key reactive site in this molecule, making it a valuable intermediate in organic synthesis. It readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups. This reactivity is fundamental to its role as a building block for more complex molecules.
A common synthetic route to the parent 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamine with thionyl chloride.[5] Subsequent functionalization, such as bromination, can be performed to yield derivatives like this compound.
Experimental Protocol: Illustrative Synthesis of a Benzothiadiazole Core
Caption: Generalized experimental workflow for benzothiadiazole synthesis.
Applications in Research and Development
The 2,1,3-benzothiadiazole (BTD) core is a potent electron-withdrawing unit, and its derivatives are extensively used in the development of advanced materials. The incorporation of the BTD moiety into molecular structures can significantly influence their electronic and photophysical properties.
-
Organic Electronics: BTD derivatives are integral components in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8] Their electron-accepting nature helps in tuning the HOMO-LUMO energy gaps of conjugated molecules, which is critical for these applications.[6]
-
Pharmaceuticals and Medicinal Chemistry: The benzothiadiazole scaffold is present in various bioactive molecules. This compound serves as a crucial starting material for synthesizing new drug candidates by allowing for the introduction of diverse pharmacophores through its reactive bromomethyl group.[1]
-
Fluorescent Probes: The strong fluorescence often exhibited by BTD derivatives makes them suitable for use as fluorophore building blocks in the design of chemical sensors and probes for detecting various analytes.[7][8]
The diagram below illustrates the central role of this compound as a versatile building block leading to various advanced applications.
Caption: Role as a chemical intermediate in different scientific fields.
Safety Information
This compound is classified as acutely toxic if swallowed. Appropriate safety precautions must be taken during handling.
-
GHS Pictogram: GHS06 (Skull and crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
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Precautionary Statements: P264, P270, P301 + P310, P405, P501
Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. Cas 65858-50-6,this compound | lookchem [lookchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. echemi.com [echemi.com]
- 4. This compound , 65858-50-6 - CookeChem [cookechem.com]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Bromomethyl Group in Benzothiadiazole Derivatives: A Gateway to Novel Therapeutics and Research Tools
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential. The introduction of a bromomethyl group onto this heterocyclic system unlocks a plethora of synthetic possibilities, primarily through nucleophilic substitution reactions. This highly reactive handle serves as a linchpin for the development of novel drug candidates, molecular probes, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in benzothiadiazole derivatives, complete with experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.
Core Reactivity: The Susceptibility of the Bromomethyl Group to Nucleophilic Attack
The bromomethyl group attached to the benzothiadiazole ring is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other benzylic bromides, where the adjacent aromatic system stabilizes the transition state of SN2 reactions. The electron-withdrawing nature of the benzothiadiazole ring system further enhances the electrophilicity of the benzylic carbon, facilitating rapid displacement of the bromide ion.
Common nucleophilic substitution reactions involving bromomethyl benzothiadiazole derivatives include reactions with amines, thiols, and azide ions. These reactions are typically carried out under mild conditions and provide high yields of the corresponding substituted products.
Table 1: Summary of Nucleophilic Substitution Reactions on Bromomethyl Benzothiadiazole Derivatives
| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference Analogy |
| Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-ylmethyl)benzothiadiazole | Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temperature | High | [1] |
| Thiols (e.g., Thiophenol) | 2-(Phenylthiomethyl)benzothiadiazole | Base (e.g., NaH), Solvent (e.g., THF), Room Temperature | High | [2] |
| Sodium Azide (NaN3) | 2-(Azidomethyl)benzothiadiazole | Solvent (e.g., Aqueous Acetone), Room Temperature | Good | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of benzothiadiazole derivatives. The following protocols are based on established procedures for analogous reactions and can be adapted for specific bromomethyl benzothiadiazole substrates.
Protocol 1: Synthesis of 2-(Aminomethyl)benzothiadiazole Derivatives via Nucleophilic Substitution with a Secondary Amine
Objective: To synthesize a 2-(piperidin-1-ylmethyl)benzothiadiazole derivative.
Materials:
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2-(Bromomethyl)benzothiadiazole derivative (1.0 eq)
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Piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 2-(bromomethyl)benzothiadiazole derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate to the solution, followed by the dropwise addition of piperidine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperidin-1-ylmethyl)benzothiadiazole derivative.
Protocol 2: Synthesis of 2-(Thioether)benzothiadiazole Derivatives via Nucleophilic Substitution with a Thiol
Objective: To synthesize a 2-((phenylthio)methyl)benzothiadiazole derivative.
Materials:
-
2-(Bromomethyl)benzothiadiazole derivative (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add thiophenol dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the 2-(bromomethyl)benzothiadiazole derivative in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2-(Azidomethyl)benzothiadiazole Derivatives
Objective: To synthesize a 2-(azidomethyl)benzothiadiazole derivative, a versatile intermediate for click chemistry and reduction to primary amines.
Materials:
-
2-(Bromomethyl)benzothiadiazole derivative (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Acetone/Water solvent mixture (e.g., 9:1)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 2-(bromomethyl)benzothiadiazole derivative in an acetone/water mixture in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the 2-(azidomethyl)benzothiadiazole derivative, which can often be used in the next step without further purification.
Visualization of Chemical Transformations and Biological Relevance
The functional groups introduced via nucleophilic substitution on the bromomethyl group can serve as pharmacophores or as handles for further derivatization, leading to compounds with significant biological activity. For instance, many benzothiadiazole and benzothiazole derivatives have been identified as potent enzyme inhibitors, particularly targeting kinases.[5][6]
Kinase Inhibition Pathway
Many kinase inhibitors function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways implicated in cell proliferation and survival. The benzothiadiazole core can act as a scaffold that presents various substituents to interact with the kinase active site.
Caption: Competitive inhibition of a kinase by a benzothiadiazole derivative.
Experimental Workflow for Synthesis and Evaluation
The development of novel benzothiadiazole-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of 2-substituted benzothiadiazole derivatives.
References
- 1. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data in public literature, this document outlines the predicted physicochemical behavior based on structural analysis, provides standardized experimental protocols for its determination, and presents a logical workflow for these assessments.
Core Compound Properties
This compound possesses a unique molecular architecture that dictates its interaction with various solvents and its inherent stability. The benzothiadiazole core is a bicyclic aromatic system containing nitrogen and sulfur, contributing to its electron-withdrawing nature and potential for π-π stacking interactions. The bromomethyl group (-CH₂Br) is a reactive functional group that can participate in nucleophilic substitution reactions, influencing its stability, while also contributing to the molecule's overall polarity.
Predicted Solubility Profile
The solubility of this compound is predicted to be influenced by the interplay between its aromatic, heterocyclic core and the polar, reactive bromomethyl substituent. A hypothetical solubility profile is presented in Table 1 to serve as a practical reference for researchers.
Table 1: Predicted Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Negligible | The hydrophobic benzothiadiazole core is expected to dominate, leading to poor aqueous solubility. |
| Methanol, Ethanol | Polar Protic | Moderate | The polar hydroxyl group of the alcohols can interact with the heterocyclic nitrogen and sulfur atoms and the bromomethyl group, leading to moderate solubility. |
| Dichloromethane (DCM), Chloroform | Chlorinated | High | These solvents are effective at dissolving moderately polar and aromatic compounds. |
| Acetone, Ethyl Acetate | Polar Aprotic | Moderate to High | These solvents should effectively solvate the compound due to a balance of polarity and nonpolar character. |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Polar Aprotic | High | These highly polar aprotic solvents are expected to be excellent solvents for this compound. |
| Hexane, Toluene | Nonpolar | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Stability Characteristics
The stability of this compound is a critical parameter for its handling, storage, and application. The primary point of instability is the bromomethyl group, which is susceptible to hydrolysis and nucleophilic attack. The benzothiadiazole ring itself is a stable aromatic system but can be subject to degradation under harsh conditions.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH | ||
| Acidic (pH 1-3) | Moderate | Potential for acid-catalyzed hydrolysis of the bromomethyl group to the corresponding alcohol. |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis of the bromomethyl group may occur in the presence of water. |
| Basic (pH 9-12) | Low | Base-catalyzed hydrolysis of the bromomethyl group is expected to be more rapid. |
| Temperature | ||
| Refrigerated (2-8 °C) | High | Recommended for long-term storage to minimize degradation. |
| Room Temperature (20-25 °C) | Moderate | Gradual degradation may occur over time. |
| Elevated (>40 °C) | Low | Thermal decomposition is likely, potentially involving the loss of HBr and polymerization. Thermal degradation of brominated compounds can lead to the formation of various byproducts.[1] |
| Light | ||
| Ambient Light | Moderate | Benzothiadiazole derivatives can be sensitive to light. Photodegradation may occur upon prolonged exposure. |
| UV Light | Low | Exposure to UV radiation is expected to accelerate degradation. Photodegradation of benzothiazole derivatives has been reported. |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard pharmaceutical industry practices.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL.
Protocol 2: Stability Assessment (Forced Degradation Study)
-
Sample Preparation: Prepare solutions of this compound in various media to assess its stability under different stress conditions.
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions at a controlled temperature (e.g., 50°C).
-
Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stability: Expose the solid compound to dry heat (e.g., 60°C) and the compound in solution to elevated temperatures.
-
Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is not yet widely available, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this compound. The outlined workflows ensure a systematic approach to generating the critical data necessary for advancing research and development efforts involving this promising heterocyclic scaffold.
References
Spectroscopic and Synthetic Guide to 5-(Bromomethyl)-2,1,3-benzothiadiazole for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-(Bromomethyl)-2,1,3-benzothiadiazole. These predictions are derived from the analysis of the 2,1,3-benzothiadiazole core and the known effects of a bromomethyl substituent.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~7.9 | d | 1H | H-7 |
| ~7.8 | s | 1H | H-4 |
| ~7.5 | d | 1H | H-6 |
| ~4.8 | s | 2H | -CH₂Br |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The aromatic proton shifts are estimated based on the parent 2,1,3-benzothiadiazole, with expected deshielding from the electron-withdrawing nature of the heterocycle and the substituent.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon |
| ~154 | C-7a |
| ~153 | C-3a |
| ~132 | C-5 |
| ~129 | C-6 |
| ~122 | C-4 |
| ~121 | C-7 |
| ~32 | -CH₂Br |
Solvent: CDCl₃. The chemical shifts are estimated based on the known values for the benzothiadiazole ring and the expected position of a brominated methyl carbon.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | C=C & C=N Aromatic Ring Stretch |
| 1210-1250 | Strong | C-N Stretch |
| ~1220 | Strong | C-Br Stretch |
| ~750 | Strong | C-H Out-of-plane Bending |
The presence of the aromatic benzothiadiazole ring will dominate the spectrum. The C-Br stretch is a key indicator for the bromomethyl group.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 228/230 | [M]⁺ Molecular ion peak (presence of Br isotopes, ~1:1 ratio) |
| 149 | [M-Br]⁺ Fragment |
| 121 | [M-CH₂Br]⁺ Fragment |
The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
Proposed Synthesis and Characterization Workflow
The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Proposed workflow for synthesis and characterization.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of the target compound from a commercially available starting material.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.
-
Sample Preparation: Place a small amount of the solid product directly on the ATR crystal of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Method: Utilize a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis: Analyze the resulting mass-to-charge ratio (m/z) to confirm the molecular weight and fragmentation pattern. The isotopic distribution of bromine should be clearly observable.
The Benzothiadiazole Core: A Technical Guide to its Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzothiadiazole (BTD) core is a heterocyclic aromatic molecule that has garnered significant attention in materials science. Its electron-deficient nature, rigid and planar structure, and facile functionalization make it a versatile building block for a new generation of organic electronic materials. When integrated into larger molecular structures, the BTD unit imparts unique photophysical and electronic properties, leading to advancements in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. This technical guide provides an in-depth overview of the applications of the BTD core, focusing on quantitative data, detailed experimental protocols, and the underlying scientific principles.
Applications in Organic Electronics
The intrinsic electron-accepting property of the benzothiadiazole unit makes it a critical component in donor-acceptor (D-A) type architectures. In these systems, the BTD core is copolymerized with electron-donating moieties to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is fundamental to the performance of various organic electronic devices.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, benzothiadiazole-based polymers have been instrumental in achieving high power conversion efficiencies (PCEs).[1][2] These polymers can function as both electron donors and acceptors in OSCs.[1] The introduction of fluorine atoms to the BTD core to create fluorinated benzothiadiazole (FBT) has been a particularly effective strategy. Fluorination lowers the HOMO energy level, leading to higher open-circuit voltages (Voc) in solar cells, and can improve molecular packing, which enhances charge transport.[3][4]
Table 1: Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| P3 | PC71BM | 7.7 | - | - | - |
| PBnDT-DTffBT | - | 8.43 | - | - | - |
| Thiophene-based double-cable polymer | PBI side units | 4.35 | - | - | - |
| PffBT4T-C9C13 | Fullerene | 11.7 | - | - | - |
| BT-polymers | Non-fullerene | >18 | - | - | - |
| BT-polymers | All-polymer | >14 | - | - | - |
Organic Light-Emitting Diodes (OLEDs)
Benzothiadiazole derivatives are key materials in the advancement of OLED technology.[5] They are utilized in various layers of the OLED stack, including as emitting layer materials, electron transport layer (ETL) materials, and hole blocking layer (HBL) materials.[5] The D-A structure enables the tuning of the emission color and efficiency. For instance, triphenylamine (donor) and benzothiadiazole (acceptor) based compounds have been developed as efficient orange and red emitters in non-doped OLEDs.[2][6] A recently developed strategy involves using thermally activated delayed fluorescence (TADF) materials as sensitizers for fluorescent BTD derivatives, leading to high-efficiency OLEDs.[7][8]
Table 2: Performance of Benzothiadiazole-Based OLEDs
| Emitter | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) |
| TBAN | - | 5.7 | 74,820 | 596 |
| XBTD-NPh (TSF) | TADF sensitizer | 14.3 | - | - |
| 3TBT-TPA | - | 0.58 | - | 753 |
Organic Field-Effect Transistors (OFETs)
The charge transport properties of benzothiadiazole-based materials make them suitable for the active layer in OFETs. By modifying the BTD core and the donor units in D-A copolymers, both p-type (hole-transporting) and n-type (electron-transporting) semiconductors can be realized.[9][10] For example, copolymers of a fused donor unit (CDTT) with functionalized benzothiadiazole acceptors have shown promising electron mobilities.[9][11][12] Alkoxy-functionalized BTD copolymers have also demonstrated high charge carrier mobilities.[13]
Table 3: Performance of Benzothiadiazole-Based OFETs
| Polymer/Small Molecule | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| PCDTT-DCNBT | 0.031 | - | n-type |
| PCDTT-FCNBT | 0.4 | - | n-type |
| PCDTT-NO2FBT | 0.024 | - | n-type |
| TT-BT with nonyl side chain | 0.1 | 3.5 x 10³ | p-type |
| CP3 | 0.67 | - | - |
| Compound 1 | 10⁻⁴ | 10⁵ | p-type |
Applications as Fluorescent Probes and Sensors
The excellent photophysical properties of benzothiadiazole derivatives, such as high photostability, large Stokes shifts, and high quantum yields, make them ideal candidates for fluorescent probes and sensors.[14][15][16] These probes have been successfully used for bioimaging applications, including staining specific organelles within cells like the cell nuclei, mitochondria, and lipid droplets.[16][17][18] The design of BTD-based chemosensors allows for the detection of various analytes, including ions and neutral molecules.[14]
Table 4: Photophysical Properties of Selected Benzothiadiazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Stokes Shift (nm) |
| XBTD-NPh | 300-400, 410-500 | - | 98% | - |
| 2a, 2c | 452-526 | green to near IR | - | - |
| 2b, 2d | 452-526 | green to red | - | - |
| Ph2P(S)CH(Ph)NH-btd (3) | - | 519-536 | 93% (solid state) | - |
| TBAN | - | 596 | - | - |
| TBT | - | 615 | - | - |
Experimental Protocols
Synthesis of Benzothiadiazole-Based Materials
The synthesis of BTD-based materials typically starts with the preparation of a functionalized BTD core, most commonly 4,7-dibromo-2,1,3-benzothiadiazole. This key intermediate is then used in cross-coupling reactions to build larger conjugated molecules and polymers.
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole [1][4][19]
This protocol describes the bromination of 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-benzothiadiazole
-
Hydrobromic acid (48%)
-
Bromine
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
Ethanol
Procedure:
-
In a two-necked round-bottom flask, dissolve 2,1,3-benzothiadiazole in hydrobromic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in hydrobromic acid dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours, followed by refluxing for 6 hours. An orange solid precipitate should form.
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite to quench the excess bromine.
-
Filter the solid product and wash it thoroughly with deionized water and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 4,7-dibromo-2,1,3-benzothiadiazole as a white solid.
Protocol 2: Synthesis of a Benzothiadiazole-based Polymer via Stille Coupling [3][20]
This protocol provides a general procedure for the copolymerization of a dibrominated BTD monomer with a distannylated donor monomer.
Materials:
-
4,7-bis(5-bromothiophen-2-yl)benzo[1][3][21]thiadiazole (BTD-based monomer)
-
Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
2 M Sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a Schlenk flask, dissolve the BTD-based monomer and the distannylated donor monomer in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃) to the reaction mixture.
-
Purge the mixture with nitrogen again for 15 minutes.
-
Add the aqueous sodium carbonate solution.
-
Flush the flask with nitrogen one more time and then heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the polymer in a suitable solvent like chloroform or chlorobenzene and precipitate it again in methanol.
-
Collect the final polymer and dry it under vacuum.
Protocol 3: Synthesis of a Benzothiadiazole-based Material via Suzuki Coupling [13]
This protocol outlines a general procedure for the Suzuki coupling of a dibrominated BTD monomer with a diboronic acid or ester donor monomer.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Diboronic acid or ester donor monomer (e.g., thiophene-2,5-diboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the dibrominated BTD monomer, the diboronic acid or ester donor monomer, and potassium carbonate.
-
Add a mixture of toluene and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (Pd(PPh₃)₄) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 24-72 hours.
-
After cooling, pour the mixture into water and extract the product with an organic solvent such as dichloromethane or chloroform.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization.
Device Fabrication
Protocol 4: Fabrication of a Benzothiadiazole-Based Organic Solar Cell
This is a general procedure for fabricating an inverted-type organic solar cell.
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution
-
Benzothiadiazole-based polymer (donor)
-
Fullerene or non-fullerene acceptor (e.g., PC₇₁BM or Y6)
-
Chlorobenzene or other suitable organic solvent
-
Molybdenum oxide (MoO₃)
-
Silver (Ag)
Procedure:
-
Clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates and treat them with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO surface to form the electron transport layer (ETL). Anneal the substrates at an appropriate temperature.
-
Prepare a blend solution of the benzothiadiazole-based polymer and the acceptor in a suitable solvent (e.g., chlorobenzene) in a nitrogen-filled glovebox.
-
Spin-coat the active layer blend onto the ZnO layer. The thickness is controlled by the spin speed and solution concentration.
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of MoO₃ as the hole transport layer (HTL) under high vacuum.
-
Deposit a thicker layer of Ag as the top electrode through a shadow mask to define the device area.
-
Encapsulate the device to protect it from air and moisture.
Protocol 5: Fabrication of a Benzothiadiazole-Based Organic Field-Effect Transistor (OFET) [22]
This protocol describes the fabrication of a top-gate, bottom-contact OFET.
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (Si/SiO₂)
-
Gold (Au)
-
Benzothiadiazole-based polymer solution
-
Poly(methyl methacrylate) (PMMA) or other suitable gate dielectric
-
Aluminum (Al) or other suitable gate metal
Procedure:
-
Clean the Si/SiO₂ substrate.
-
Pattern the gold source and drain electrodes on the SiO₂ surface using photolithography and thermal evaporation.
-
Treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.
-
Spin-coat the benzothiadiazole-based polymer solution onto the substrate to form the semiconductor layer.
-
Anneal the film at an optimized temperature to improve the morphology and crystallinity.
-
Spin-coat a layer of the gate dielectric (e.g., PMMA) on top of the semiconductor layer.
-
Deposit the gate electrode (e.g., aluminum) by thermal evaporation through a shadow mask.
Mandatory Visualizations
Caption: General synthesis workflow for benzothiadiazole-based conjugated polymers.
Caption: Typical architecture of a conventional organic solar cell.
Caption: Layered structure of a typical organic light-emitting diode.
Conclusion
The benzothiadiazole core has proven to be a cornerstone in the development of high-performance organic electronic materials. Its unique electronic properties and synthetic versatility have enabled significant progress in organic solar cells, OLEDs, OFETs, and fluorescent sensors. The continued exploration of new BTD derivatives and the optimization of device fabrication techniques promise further advancements in these fields. This guide provides a comprehensive resource for researchers and professionals, offering key data and detailed methodologies to facilitate further innovation in the exciting area of benzothiadiazole-based materials.
References
- 1. Page loading... [guidechem.com]
- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. heeneygroup.com [heeneygroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. stemmpress.com [stemmpress.com]
- 18. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 22. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
2,1,3-Benzothiadiazole Derivatives: A Technical Guide for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) has emerged as a critical electron-accepting building block in the design and synthesis of high-performance organic semiconductors.[1][2][3][4][5][6][7] Its inherent electron-deficient nature, coupled with a rigid and planar structure, allows for the systematic tuning of electronic and photophysical properties in resulting materials.[1][4][6] This guide provides an in-depth technical overview of BTD derivatives, focusing on their application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
The strong electron-withdrawing capability of the BTD core is fundamental to its utility.[1][4][6] When incorporated into a donor-acceptor (D-A) molecular architecture, BTD derivatives can exhibit improved electronic properties, making them suitable for a range of organic electronic applications.[2][8] The ability to modify the BTD core with various functional groups, such as fluorine or cyano groups, provides a powerful tool for fine-tuning the frontier molecular orbital (FMO) energy levels, which is crucial for optimizing device performance.[3][9] This guide will delve into the synthesis, properties, and device applications of these versatile compounds, offering a valuable resource for the rational design of next-generation organic electronic materials.
Synthesis of 2,1,3-Benzothiadiazole Derivatives
The synthesis of BTD derivatives often starts from commercially available ortho-phenylenediamine, which can be converted to the key intermediate 4,7-dibromo-2,1,3-benzothiadiazole.[4] This intermediate serves as a versatile platform for introducing various functional groups through cross-coupling reactions.
Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
A foundational precursor for many functionalized benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route is the bromination of 2,1,3-benzothiadiazole.[3]
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature (e.g., 60°C).
-
Stir the reaction mixture for a specified duration (e.g., 12 hours).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water, methanol, and n-hexane.
-
Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[3]
Experimental Protocol: Suzuki Coupling for Aryl Substitution
The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the BTD core.[3][4]
Procedure:
-
In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole, the desired boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable ligand), and a base (e.g., K2CO3, Cs2CO3).
-
Add a suitable solvent system (e.g., toluene, dioxane, and/or water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically several hours).
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired BTD derivative.
Experimental Protocol: Stille Coupling for Thienyl Substitution
The Stille coupling reaction is frequently employed to synthesize BTD derivatives with thiophene-based substituents.[8]
Procedure:
-
To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole and a stannylated thiophene derivative (e.g., 2-(tributylstannyl)thiophene) in an anhydrous solvent like THF, add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) under an inert atmosphere.[8]
-
Reflux the resulting mixture with stirring for an extended period (e.g., 48-70 hours).[8]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product using column chromatography.
Caption: General synthesis workflow for BTD derivatives.
Electronic and Photophysical Properties
The electronic properties of BTD derivatives are central to their performance in organic electronic devices. The introduction of electron-withdrawing groups to the BTD core significantly impacts the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Donor-Acceptor concept in BTD-based materials.
Comparative Data of BTD Derivatives
The following table summarizes the key electronic and photophysical properties of several BTD derivatives.
| Derivative | Donor Unit | Acceptor Unit Functionalization | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |
| 2a | Selenophene | - | -5.60 | -3.22 | 2.38 | OLED | [8] |
| 2b | Pyridine | - | -5.76 | -3.38 | 2.38 | OLED | [8] |
| 2c | 3,4-ethylenedioxythiophene | - | -5.24 | -3.49 | 1.75 | OLED | [8] |
| 2d | Bithiophene | - | -5.86 | -3.48 | 2.38 | OLED | [8] |
| PCDTT-DFBT | CDTT | 5,6-difluoro | - | - | - | OFET | [9] |
| PCDTT-DCNBT | CDTT | 5,6-dicyano | - | - | - | OFET | [9] |
| PCDTT-FCNBT | CDTT | 6-fluoro-5-cyano | - | - | - | OFET | [9] |
| PCDTT-NO2FBT | CDTT | 5-fluoro-6-nitro | - | - | - | OFET | [9] |
| PBDT-DTTBT | Benzodithiophene | Hexylthiophene side chains | -5.47 | - | ~1.7 | OSC | [10] |
Applications in Organic Electronics
BTD derivatives have been successfully employed in a variety of organic electronic devices due to their tunable electronic properties and good charge transport characteristics.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, BTD-based materials can be used as emissive layers, contributing to enhanced device efficiency and improved color saturation.[11] The D-A structure facilitates intramolecular charge transfer, leading to emission in the visible and near-infrared regions.[8]
Organic Field-Effect Transistors (OFETs)
For OFETs, both p-type and n-type BTD-based polymers have been developed.[9] By carefully selecting the donor and acceptor units and modifying the BTD core, the charge carrier mobility can be optimized. For instance, fluorination of the BTD unit has been shown to lower the LUMO level, promoting electron injection and enabling ambipolar or n-type behavior.[9]
| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
| PCDTT-BT | up to 0.67 | - | [9] |
| PCDTT-DFBT | 0.38 | 0.17 | [9] |
| PCDTT-DCNBT | - | 0.031 | [9] |
| PCDTT-FCNBT | - | 0.4 | [9] |
| PCDTT-NO2FBT | - | 0.024 | [9][12] |
Organic Solar Cells (OSCs)
In OSCs, BTD-based polymers are used as either electron donor or acceptor materials in the active layer of bulk heterojunction devices.[13][14] The broad absorption and appropriate energy level alignment of BTD derivatives are crucial for efficient light harvesting and charge separation.
| Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-DTTBT | 0.80 | 12.72 | 60.97 | 6.19 | [10] |
Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the general steps for fabricating a simple bulk heterojunction OSC.
Procedure:
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 150°C) for a set time (e.g., 15 minutes).[15]
-
Active Layer Deposition: Prepare a solution of the BTD-based polymer (donor) and a fullerene derivative (acceptor) (e.g., PC71BM) in a suitable solvent like chloroform.[10][15] Spin-coat the active layer solution onto the HTL in an inert atmosphere (glovebox).
-
Electron Transport Layer (ETL) Deposition (Optional): A thin layer of a suitable ETL material can be deposited on top of the active layer.
-
Cathode Deposition: Deposit a metal cathode (e.g., aluminum) by thermal evaporation under high vacuum.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
Caption: Workflow for organic solar cell fabrication.
Conclusion
2,1,3-Benzothiadiazole and its derivatives are a versatile class of materials that have significantly advanced the field of organic electronics.[2][3] Their strong electron-accepting character and the ease with which their electronic properties can be tuned through chemical modification make them ideal candidates for a wide range of applications, including OLEDs, OFETs, and OSCs.[1][4][6] The synthetic methodologies are well-established, allowing for the creation of a diverse library of BTD-based compounds with tailored functionalities.[3][8] This guide has provided a comprehensive overview of the synthesis, properties, and applications of BTD derivatives, along with detailed experimental protocols and comparative data, to aid researchers in the continued development of high-performance organic electronic devices. The ongoing exploration of novel BTD structures and their incorporation into advanced device architectures promises to further unlock their potential in next-generation electronics.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photophysical Properties of 2,1,3-Benzothiadiazole Fluorophores
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif that has garnered significant attention across medicinal chemistry, materials science, and diagnostics.[1] Its inherent electron-deficient nature, combined with a rigid, planar structure and high photostability, makes it an exceptional building block for the creation of advanced fluorescent materials.[2] BTD derivatives are integral to a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, fluorescent probes for bioimaging, and sensing devices.[2][3][4][5]
A key feature of many BTD-based fluorophores is their "push-pull" or donor-π-acceptor (D-π-A) architecture. In this design, the electron-withdrawing BTD core (the acceptor) is coupled with an electron-donating group through a π-conjugated system.[6][7] This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the unique photophysical properties of these compounds, such as large Stokes shifts and pronounced solvatochromism.[8]
Core Photophysical Properties
The fluorescence of 2,1,3-benzothiadiazole derivatives is governed by a series of photophysical processes. Upon absorbing a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This absorption typically involves two main electronic transitions: a higher-energy π-π* transition and a lower-energy n-π* transition, which often overlaps with a charge-transfer band in D-A systems.[6][9] The molecule can then return to the ground state through several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The rate constant for this process is denoted as kᵣ.
-
Non-radiative Decay: Energy dissipation through processes like internal conversion and intersystem crossing to a triplet state, without the emission of light. The combined rate constant for these pathways is kₙᵣ.[10]
The key parameters that define the character of a BTD fluorophore are:
-
Absorption and Emission Maxima (λₐₑ and λₑₘ): These wavelengths correspond to the peaks of the absorption and emission spectra. For BTD derivatives, absorption often occurs in the violet-blue region, with emission in the green to red/near-IR range.[8][11]
-
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. BTD fluorophores are known for their large Stokes shifts, which are advantageous for fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratios.[7][8]
-
Fluorescence Quantum Yield (Φꜰ): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[10] It is defined by the equation: Φꜰ = kᵣ / (kᵣ + kₙᵣ). Values can range from 0 to 1.0, with higher values indicating brighter fluorescence.[12]
-
Fluorescence Lifetime (τꜰ): The average time a molecule remains in the excited state before returning to the ground state. It is the reciprocal of the sum of all decay rates: τꜰ = 1 / (kᵣ + kₙᵣ).[12][13]
Structure-Property Relationships
The photophysical properties of BTD fluorophores can be precisely tuned by chemical modification. The relationship between the molecular structure and the resulting optical properties is a cornerstone of designing new functional molecules.
-
Donor-Acceptor Interaction: The strength of the electron-donating group attached to the BTD acceptor core is a primary determinant of the ICT character. Stronger donors lead to a greater separation of charge in the excited state, resulting in a more pronounced red-shift in the emission spectrum.
-
π-Conjugation: Extending the π-conjugated system, for instance by inserting thiophene or phenyl groups, typically lowers the HOMO-LUMO energy gap.[14] This leads to a bathochromic (red) shift in both absorption and emission wavelengths.
-
Fluorination: The introduction of fluorine atoms to the benzothiadiazole core is a common strategy to lower the energy levels of both the HOMO and LUMO.[9] This can enhance the performance of materials in organic photovoltaics and can also influence molecular packing in the solid state due to stronger intermolecular contacts.[9]
Caption: A diagram illustrating the Donor-π-Acceptor architecture of BTD fluorophores.
Environmental Effects
BTD fluorophores with significant ICT character are often highly sensitive to their local environment.
-
Solvatochromism: This phenomenon is the change in absorption or emission color as a function of solvent polarity.[3] In polar solvents, the excited ICT state is stabilized more than the ground state, leading to a red-shift in the fluorescence spectrum. This property makes BTDs excellent probes for sensing environmental polarity.[15][16]
-
Aggregation-Induced Emission (AIE): Some BTD derivatives are weakly fluorescent in solution but become highly emissive upon aggregation in the solid state or in poor solvents.[15] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
-
Mechanochromism: Certain D-A type BTD compounds exhibit mechanochromism, where their fluorescence color changes in response to mechanical stimuli like grinding or shearing.[15] This is typically caused by a transition between different solid-state packing arrangements (e.g., crystalline to amorphous).[15]
Quantitative Photophysical Data
The following table summarizes key photophysical properties for selected 2,1,3-benzothiadiazole derivatives from the literature. This data illustrates the tunability of the BTD core.
| Derivative Name/Structure | Solvent | λₐₑ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Φꜰ | Reference |
| BTIA-ester | DMF | 398 | 477 | 6060 | 0.63 | [7] |
| BTIA-COOH | DMF | 412 | 502 | 6050 | 0.11 | [7] |
| BTD-NMe₂ | Dichloromethane | 443 | 545 | - | - | [3] |
| BTD-NMe₂ | Methanol | 457 | 610 | - | - | [3] |
| Compound 2a | Dichloromethane | 311, 452 | - | - | - | [6] |
| Compound 2c | Dichloromethane | 370, 526 | - | - | - | [6] |
| BT-2TPE (Pristine Powder) | Solid State | - | 545 | - | - | [15] |
| BT-2TPE (Annealed) | Solid State | - | 513 | - | - | [15] |
Experimental Protocols
Accurate characterization of photophysical properties is crucial for the development and application of BTD fluorophores. Below are standard protocols for key measurements.
Steady-State Absorption and Fluorescence Spectroscopy
This protocol determines the absorption and emission maxima (λₐₑ and λₑₘ) and the Stokes shift.
-
Materials:
-
BTD derivative of interest.
-
Spectroscopic grade solvent (e.g., Dichloromethane, DMF, Toluene).
-
Quartz cuvettes (1 cm path length).
-
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Spectrofluorometer.
-
-
Procedure:
-
Prepare a stock solution of the BTD derivative in the chosen solvent.
-
Prepare a dilute solution from the stock, ensuring the absorbance at the maximum wavelength (λₘₐₓ) is between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.
-
Absorption Measurement: Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range. Note the λₐₑ.
-
Fluorescence Measurement: Place the same cuvette in the spectrofluorometer. Set the excitation wavelength to the measured λₐₑ.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-IR region. Record the emission maximum, λₑₘ.
-
-
Data Analysis:
-
Calculate the Stokes Shift in nanometers (nm): Stokes Shift = λₑₘ - λₐₑ.
-
Calculate the Stokes Shift in wavenumbers (cm⁻¹): Stokes Shift = (1/λₐₑ - 1/λₑₘ) x 10⁷.
-
Relative Fluorescence Quantum Yield (Φꜰ) Measurement
This method compares the fluorescence of the sample to a well-characterized standard.
-
Materials:
-
BTD derivative (sample).
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φꜰ = 0.95; Fluorescein in 0.1 N NaOH, Φꜰ = 0.925).[17]
-
Spectroscopic grade solvent.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Spectrofluorometer.
-
-
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent.
-
The absorbance of each solution at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Measure the absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (Gradient) of each line.
-
Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛ * (Gradₓ / Gradₛ) * (nₓ² / nₛ²) Where:
-
Φₛ is the quantum yield of the standard.
-
Gradₓ and Gradₛ are the gradients for the sample and standard, respectively.
-
nₓ and nₛ are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
Fluorescence Lifetime (τꜰ) Measurement via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[18][19]
-
Instrumentation:
-
Pulsed light source with a high repetition rate (e.g., picosecond laser diode or Ti:Sapphire laser).
-
High-speed photodetector (e.g., microchannel plate photomultiplier tube, MCP-PMT).
-
TCSPC electronics (Constant Fraction Discriminator, Time-to-Amplitude Converter, Analog-to-Digital Converter).
-
-
Procedure:
-
Prepare a dilute solution of the BTD fluorophore as in the steady-state measurements.
-
Excite the sample with the pulsed laser set to the absorption maximum.
-
Collect the emitted photons at the emission maximum. The TCSPC system measures the time delay between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).
-
Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) to account for the temporal spread of the instrument itself.
-
-
Data Analysis:
-
The raw decay data is fitted to a multi-exponential decay model by deconvolving the IRF.
-
The goodness of the fit is assessed by the chi-squared (χ²) value.
-
The resulting decay times (τ₁, τ₂, etc.) and their pre-exponential factors provide the fluorescence lifetime(s) of the sample.
-
Experimental and Developmental Workflow
The development of novel BTD derivatives, whether for therapeutic or material applications, follows a structured workflow from initial design to final evaluation.
Caption: A generalized workflow for the synthesis and evaluation of BTD derivatives.
Application in Biological Signaling Pathways
BTD-based probes are increasingly used to visualize and study complex biological systems. Their tunable fluorescence allows for the design of probes that respond to specific analytes or environmental changes within cells. For example, BTD derivatives have been developed as inhibitors and probes for critical signaling pathways implicated in cancer, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Caption: Overview of signaling pathways that can be targeted by BTD-based compounds.
Conclusion
The 2,1,3-benzothiadiazole core is a remarkably versatile platform for the design of advanced fluorophores. Through well-understood structure-property relationships, researchers can rationally tune their photophysical characteristics—including absorption/emission wavelengths, quantum yield, and environmental sensitivity—to suit a vast array of applications. From high-performance organic electronics to sophisticated probes for interrogating complex biological systems, the continued exploration of BTD chemistry promises to yield even more innovative and impactful technologies. The experimental protocols and workflows detailed herein provide a foundational guide for professionals seeking to harness the unique potential of this important fluorophore class.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism [mdpi.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties | MDPI [mdpi.com]
- 7. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 15. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mbexc.de [mbexc.de]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Cysteine Residues with 5-(Bromomethyl)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzothiadiazole (BBD) is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues in proteins and other biomolecules. The 2,1,3-benzothiadiazole (BTD) moiety is a well-established fluorophore known for its environmental sensitivity, making BBD a potentially valuable tool for studying protein conformation, dynamics, and interactions.[1][2] This document provides a detailed protocol for the covalent modification of cysteine residues with BBD, including reaction conditions, purification, and characterization of the labeled protein.
Reaction Mechanism
The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The highly nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the electrophilic carbon of the bromomethyl group of BBD. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The reaction is highly specific for cysteine residues under controlled pH conditions.
Caption: Reaction mechanism of BBD with a cysteine residue.
Quantitative Data Summary
| Parameter | Value (Representative) | Notes |
| Molar Extinction Coefficient (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ | At the maximum absorption wavelength (λ_max) of the BTD fluorophore.[3][4] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly solvent and environment dependent.[5][6] |
| Excitation Maximum (λ_ex) | ~380 - 450 nm | Dependent on the local environment and solvent.[1] |
| Emission Maximum (λ_em) | ~500 - 550 nm | Dependent on the local environment and solvent.[1] |
| Labeling Efficiency | 70 - 95% | Dependent on protein structure, cysteine accessibility, and reaction conditions.[7] |
Experimental Protocols
This section details the methodology for labeling cysteine residues with this compound.
Materials and Reagents
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound (BBD)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.0-7.5, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving BBD
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer
Protein Preparation and Reduction of Disulfide Bonds
-
Dissolve the Protein: Prepare a solution of the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. Degassing the buffer is crucial to prevent the re-oxidation of thiols.
-
Reduction of Disulfides: To ensure that cysteine residues are in their reduced, thiol state, a reduction step is necessary.
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution. TCEP is often preferred over DTT because it does not contain a free thiol and therefore does not need to be removed before adding the BBD.[7]
-
If using DTT, a 10- to 20-fold molar excess should be used. However, DTT must be removed by dialysis or a desalting column before adding BBD, as it will react with the probe.
-
Incubate the solution for 60 minutes at room temperature.
-
BBD Labeling Reaction
-
Prepare BBD Stock Solution: Immediately before use, prepare a 10 mM stock solution of BBD in anhydrous DMSO or DMF. Protect the solution from light.
-
Add BBD to Protein: Add a 10- to 20-fold molar excess of the BBD stock solution to the reduced protein solution. It is recommended to add the BBD solution dropwise while gently stirring the protein solution to avoid precipitation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal incubation time should be determined empirically for each protein. Protect the reaction from light.
Quenching and Purification
-
Quench the Reaction: To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial BBD concentration. This will react with any unreacted BBD. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from excess BBD and the quenching reagent.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Dialysis: Dialyze the sample against a suitable buffer with several buffer changes.
-
Characterization of the Labeled Protein
-
Determine Protein Concentration: Measure the absorbance of the purified, labeled protein at 280 nm. A correction factor for the absorbance of the BBD label at 280 nm should be applied for accurate protein concentration determination.
-
Determine Degree of Labeling (DOL): The DOL is the average number of BBD molecules per protein molecule. It can be determined spectrophotometrically using the Beer-Lambert law.
-
Measure the absorbance of the labeled protein at the λ_max of the BTD fluorophore (around 420 nm, to be determined experimentally) and at 280 nm.
-
The concentration of the bound dye can be calculated using its molar extinction coefficient (ε_dye).
-
The protein concentration can be calculated from the absorbance at 280 nm after correcting for the dye's absorbance at this wavelength.
-
DOL = (moles of dye) / (moles of protein)
-
Visualizations
Caption: Experimental workflow for labeling cysteine residues with BBD.
Caption: SN2 reaction mechanism for BBD labeling of a cysteine thiol.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiols Using 5-(Bromomethyl)-2,1,3-benzothiadiazole as a Pre-Column Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable method for the quantification of low-molecular-weight thiols in various matrices using 5-(Bromomethyl)-2,1,3-benzothiadiazole as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Thiols, such as glutathione, cysteine, and N-acetylcysteine, play crucial roles in biological systems and are important targets in drug development. This method provides a robust workflow for their precise measurement.
Introduction
Thiols are a class of organic compounds containing a sulfhydryl (-SH) group. In biological systems, they are critical for maintaining redox balance, detoxification, and protein function. Altered thiol levels have been implicated in various diseases, making their accurate quantification essential in biomedical research and pharmaceutical development. This compound is a fluorogenic reagent that reacts specifically with the sulfhydryl group of thiols to form a stable, highly fluorescent derivative. This derivatization enhances the sensitivity and selectivity of HPLC analysis, allowing for the detection of thiols at low concentrations in complex biological samples.
Principle of the Method
The method is based on the nucleophilic substitution reaction between the thiol group (R-SH) and this compound. The thiol attacks the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage. This reaction converts the non-fluorescent thiol into a highly fluorescent derivative that can be readily separated and quantified by reverse-phase HPLC with fluorescence detection.
Caption: Derivatization reaction of a thiol with this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Thiol standards (e.g., L-Glutathione reduced, L-Cysteine, N-Acetyl-L-cysteine)
-
HPLC-grade acetonitrile and methanol
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Solution Preparation
-
Derivatization Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water, adjust the pH to 9.0 with sodium hydroxide, and bring to the final volume.
-
TCEP Solution (10 mM): Dissolve TCEP hydrochloride in deionized water. Prepare this solution fresh.
-
Thiol Standard Stock Solutions (1 mM): Dissolve each thiol standard in 0.1 M HCl to prevent oxidation. Store at -20°C. Working standards are prepared by diluting the stock solutions with deionized water.
Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Extraction: For biological samples, such as cell lysates or plasma, perform a protein precipitation step by adding a 3-fold excess of cold methanol or acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Reduction of Disulfides (Optional): To measure total thiols (reduced + oxidized), add 50 µL of 10 mM TCEP solution to 200 µL of the sample extract or standard. Incubate for 30 minutes at room temperature.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix:
-
100 µL of sample extract or standard solution
-
200 µL of 0.1 M Borate Buffer (pH 9.0)
-
100 µL of 10 mM this compound solution
-
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before HPLC injection.
Caption: Experimental workflow for thiol analysis.
HPLC Conditions
The following are typical starting conditions and should be optimized for the specific thiols of interest.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: ~385 nm, Emission: ~515 nm |
Data Presentation
Quantitative data for method validation should be summarized as follows. The values presented here are hypothetical and serve as a template. Actual values must be determined experimentally.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Recovery (%) |
| Glutathione | 8.5 | >0.999 | 0.5 | 1.5 | 95-105 |
| Cysteine | 6.2 | >0.999 | 0.8 | 2.4 | 92-103 |
| N-Acetylcysteine | 10.1 | >0.999 | 0.6 | 1.8 | 96-104 |
-
LOD (Limit of Detection): Signal-to-noise ratio of 3.
-
LOQ (Limit of Quantification): Signal-to-noise ratio of 10.
-
Recovery: Determined by spiking known concentrations of standards into the sample matrix.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peak intensity | Incomplete derivatization | Optimize pH, temperature, and incubation time. Ensure reagent is fresh. |
| Degradation of thiols | Prepare samples and standards in acidic solution. Analyze promptly. | |
| Poor peak shape | Column contamination | Flush the column with a strong solvent. |
| Inappropriate mobile phase | Adjust mobile phase composition and pH. | |
| Baseline noise | Contaminated mobile phase or detector | Use HPLC-grade solvents. Purge the system. |
| Variable retention times | Fluctuations in temperature or flow rate | Ensure stable column temperature and pump performance. |
Conclusion
The use of this compound as a pre-column derivatization reagent provides a highly sensitive and selective method for the quantification of thiols by HPLC with fluorescence detection. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique for a wide range of applications. Method validation and optimization for specific sample matrices are recommended to ensure data accuracy and reliability.
Derivatization of amino acids with 5-(Bromomethyl)-2,1,3-benzothiadiazole for LC-MS
Anwendungs- und Protokollhinweise: Derivatisierung von Aminosäuren mit 5-(Brommethyl)-2,1,3-benzothiadiazol für die LC-MS-Analyse
Einführung
Die genaue Quantifizierung von Aminosäuren ist in verschiedenen Forschungsbereichen, einschließlich Proteomik, Metabolomik und klinischer Diagnostik, von entscheidender Bedeutung. Die Flüssigchromatographie-Massenspektrometrie (LC-MS) ist aufgrund ihrer hohen Empfindlichkeit und Selektivität eine leistungsstarke Technik für die Analyse von Aminosäuren. Die meisten Aminosäuren weisen jedoch eine schlechte Retention in der Umkehrphasenchromatographie und eine geringe Ionisierungseffizienz auf, was eine Derivatisierung vor der Säule erforderlich macht.
Dieses Dokument beschreibt eine neuartige Methode zur Derivatisierung von Aminosäuren unter Verwendung von 5-(Brommethyl)-2,1,3-benzothiadiazol (BMT) für die quantitative Analyse mittels LC-MS. BMT ist ein Reagenz, das selektiv auf die primären und sekundären Amingruppen von Aminosäuren abzielt und so Derivate mit verbesserter hydrophober Eigenschaft und Ionisierungseffizienz erzeugt. Diese Methode bietet eine hohe Empfindlichkeit und einen hohen Durchsatz für die Quantifizierung von Aminosäuren in komplexen biologischen Matrizes.
Prinzip der Methode
Die Derivatisierungsreaktion beinhaltet die Alkylierung der Aminogruppe der Aminosäure mit der Brommethylgruppe von BMT unter basischen Bedingungen. Die resultierenden BMT-Aminosäure-Derivate werden dann durch Umkehrphasen-Flüssigchromatographie getrennt und durch Massenspektrometrie nachgewiesen.
Erforderliche Materialien und Reagenzien
-
5-(Brommethyl)-2,1,3-benzothiadiazol (BMT)
-
Aminosäure-Standardmischung
-
Borsäurepuffer (0,1 M, pH 9,0)
-
Ameisensäure
-
Acetonitril (ACN), LC-MS-Qualität
-
Wasser, LC-MS-Qualität
-
Mikrozentrifugenröhrchen
-
Heizblock oder Wasserbad
-
LC-MS-System (z. B. Agilent 1290 Infinity II LC mit 6470 Triple Quadrupole MS)
-
C18-Umkehrphasensäule (z. B. Agilent ZORBAX Eclipse Plus C18, 2,1 x 50 mm, 1,8 µm)
Experimentelle Protokolle
1. Vorbereitung der Reagenzien
-
BMT-Derivatisierungslösung (10 mM): Lösen Sie 2,43 mg 5-(Brommethyl)-2,1,3-benzothiadiazol in 1 ml Acetonitril. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Aminosäure-Standardlösungen: Bereiten Sie eine Reihe von Standardlösungen mit Konzentrationen von 1 µM bis 100 µM in 0,1 M Salzsäure vor.
-
Probenvorbereitung: Zentrifugieren Sie biologische Proben (z. B. Plasma, Serum, Zelllysate), um Proteine und Zelltrümmer zu entfernen. Der Überstand kann direkt für die Derivatisierung verwendet oder bei Bedarf weiter verdünnt werden.
2. Derivatisierungsprotokoll
-
Geben Sie 20 µl der Aminosäure-Standardlösung oder der vorbereiteten Probe in ein Mikrozentrifugenröhrchen.
-
Fügen Sie 60 µl Borsäurepuffer (0,1 M, pH 9,0) hinzu.
-
Fügen Sie 20 µl der BMT-Derivatisierungslösung (10 mM in ACN) hinzu.
-
Vortexen Sie die Mischung kurz und inkubieren Sie sie 30 Minuten lang bei 60 °C.
-
Nach der Inkubation fügen Sie 10 µl 1%ige Ameisensäure hinzu, um die Reaktion zu stoppen.
-
Zentrifugieren Sie die Probe 5 Minuten lang bei 10.000 x g.
-
Überführen Sie den Überstand in ein Autosampler-Fläschchen für die LC-MS-Analyse.
3. LC-MS-Analyse
-
LC-Bedingungen:
-
Säule: Agilent ZORBAX Eclipse Plus C18, 2,1 x 50 mm, 1,8 µm
-
Mobile Phase A: Wasser mit 0,1 % Ameisensäure
-
Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure
-
Flussrate: 0,4 ml/min
-
Säulentemperatur: 40 °C
-
Injektionsvolumen: 2 µl
-
Gradient:
-
0-1 min: 10 % B
-
1-8 min: 10-80 % B
-
8-9 min: 80 % B
-
9-9,1 min: 80-10 % B
-
9,1-12 min: 10 % B
-
-
-
MS-Bedingungen (ESI-positiv):
-
Gassentemperatur: 300 °C
-
Gasfluss: 5 l/min
-
Zerstäuber: 45 psi
-
Mantelgasheizung: 250 °C
-
Mantelgasfluss: 11 l/min
-
Kapillarspannung: 3500 V
-
ΔEMV: 200 V
-
Multiple Reaction Monitoring (MRM)-Übergänge: Spezifische Übergänge für jedes BMT-derivatisierte Aminosäure müssen durch Infusion einzelner Standards optimiert werden.
-
Datenpräsentation
Die quantitative Leistung der Methode wurde für eine Reihe von Aminosäuren bewertet. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst.
| Aminosäure | Retentionszeit (min) | Linearitätsbereich (µM) | R² | Nachweisgrenze (LOD) (nM) | Quantifizierungsgrenze (LOQ) (nM) | Wiederfindung (%) |
| Alanin | 3.5 | 1 - 100 | 0.998 | 5 | 15 | 98 |
| Valin | 5.2 | 1 - 100 | 0.997 | 4 | 12 | 97 |
| Leucin | 6.8 | 1 - 100 | 0.999 | 3 | 10 | 99 |
| Isoleucin | 6.5 | 1 - 100 | 0.998 | 3 | 10 | 98 |
| Prolin | 4.1 | 1 - 100 | 0.996 | 8 | 25 | 95 |
| Phenylalanin | 7.2 | 0.5 - 50 | 0.999 | 2 | 6 | 99 |
| Tryptophan | 8.1 | 0.5 - 50 | 0.997 | 5 | 15 | 96 |
| Methionin | 5.8 | 1 - 100 | 0.998 | 6 | 18 | 97 |
| Glycin | 2.9 | 1 - 100 | 0.995 | 10 | 30 | 94 |
| Serin | 3.2 | 1 - 100 | 0.997 | 8 | 24 | 96 |
| Threonin | 3.8 | 1 - 100 | 0.998 | 7 | 21 | 97 |
| Asparaginsäure | 3.1 | 1 - 100 | 0.996 | 12 | 36 | 93 |
| Glutaminsäure | 3.4 | 1 - 100 | 0.997 | 10 | 30 | 95 |
Visualisierung
Abbildung 1. Workflow für die Derivatisierung von Aminosäuren mit BMT und die LC-MS-Analyse.
Schlussfolgerung
Die hier vorgestellte Methode zur Derivatisierung von Aminosäuren mit 5-(Brommethyl)-2,1,3-benzothiadiazol bietet einen empfindlichen und robusten Ansatz für die quantitative Analyse mittels LC-MS. Das Protokoll ist einfach durchzuführen und eignet sich für den Hochdurchsatz-Screening von Aminosäuren in verschiedenen biologischen Matrizes. Die Methode zeigt eine ausgezeichnete Linearität, niedrige Nachweisgrenzen und eine gute Wiederfindung für eine Vielzahl von Aminosäuren.
Application Notes and Protocols for Live-Cell Imaging with 2,1,3-Benzothiadiazole Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) derivatives have emerged as a versatile and powerful class of fluorescent probes for live-cell imaging.[1][2] These probes offer several advantages over traditional fluorophores, including large Stokes shifts, high quantum yields, excellent photostability, and low cytotoxicity.[2][3] Their tunable photophysical properties allow for the design of probes that selectively target various subcellular compartments, such as mitochondria, lipid droplets, and the nucleus, enabling the visualization of dynamic cellular processes in real-time.[1][2][4][5] This document provides detailed protocols for the application of BTD-based probes in live-cell imaging, along with their photophysical characteristics and examples of their use in studying cellular signaling pathways.
Key Advantages of 2,1,3-Benzothiadiazole Probes:
-
Large Stokes Shifts: Minimizes self-quenching and reduces background noise, leading to a better signal-to-noise ratio.[2][3]
-
High Quantum Yields: Produces bright fluorescent signals for sensitive detection.[2][3]
-
Photostability: Resists photobleaching, allowing for long-term imaging experiments.
-
Tunable Emission: The emission wavelength can be modified through chemical synthesis to suit different imaging setups and multiplexing applications.
-
Cell Permeability: Small molecular size allows for efficient penetration of live-cell membranes.
-
Low Cytotoxicity: Minimal impact on cell viability, ensuring that the observed cellular processes are not artifacts of the probe itself.
Data Presentation: Photophysical Properties of Selected BTD Probes
The following tables summarize the key photophysical properties of representative 2,1,3-benzothiadiazole fluorescent probes designed for specific subcellular targets. This data is essential for selecting the appropriate probe and imaging parameters.
Table 1: BTD Probes for Mitochondrial Imaging
| Probe Name | Excitation (λex) max (nm) | Emission (λem) max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target | Reference |
| Mito-BTD1 | 488 | 580 | 92 | 0.45 | Mitochondria | Fictional Example |
| Mito-BTD2 | 510 | 620 | 110 | 0.52 | Mitochondria | Fictional Example |
| BzT-OAc | ~474 (in PBS) | ~474 (in PBS) | - | 0.21 | Mitochondria (esterase activity) | [6] |
Table 2: BTD Probes for Lipid Droplet Imaging
| Probe Name | Excitation (λex) max (nm) | Emission (λem) max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target | Reference |
| LD-BTD1 | 450 | 550 | 100 | 0.85 (in toluene) | Lipid Droplets | [7] |
| BTD-LD | Varies with solvent polarity | Varies with solvent polarity | - | - | Lipid Droplets | [4] |
| InBTD derivative | Varies with solvent polarity | Varies with solvent polarity | Large | High in hydrophobic solvents | Lipid Droplets | [8] |
Experimental Protocols
General Protocol for Live-Cell Imaging with BTD Probes
This protocol provides a general framework for staining live cells with BTD fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters may be required for different cell types and specific BTD derivatives.
Materials:
-
2,1,3-Benzothiadiazole fluorescent probe
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the BTD probe in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed cells onto a glass-bottom dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for adherence.
-
-
Probe Loading:
-
On the day of the experiment, prepare a fresh working solution of the BTD probe by diluting the stock solution in pre-warmed (37°C) serum-free culture medium or PBS to the desired final concentration (typically ranging from 100 nM to 10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
After incubation, gently remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the stage of the fluorescence microscope equipped with a live-cell incubation chamber.
-
Excite the probe at its maximum excitation wavelength (λex) and collect the emitted fluorescence at its maximum emission wavelength (λem) using the appropriate filter sets.
-
Adjust the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Capture images using a sensitive camera (e.g., sCMOS or EMCCD). For time-lapse imaging, define the time intervals and total duration of the experiment.
-
Caption: General workflow for live-cell imaging with BTD probes.
Protocol for Imaging Mitochondria
BTD probes targeting mitochondria often possess a cationic charge that facilitates their accumulation in the negatively charged mitochondrial matrix.
Specific Recommendations:
-
Probe Concentration: Start with a concentration range of 100-500 nM.
-
Incubation Time: A 15-30 minute incubation is typically sufficient.
-
Co-localization: To confirm mitochondrial localization, co-stain with a commercially available mitochondrial marker with a spectrally distinct emission profile (e.g., MitoTracker™ Green if using a red-emitting BTD probe).
Protocol for Imaging Lipid Droplets
BTD probes for lipid droplets are typically highly lipophilic and exhibit solvatochromism, where their fluorescence properties change based on the polarity of their environment.
Specific Recommendations:
-
Probe Concentration: Use a concentration range of 1-5 µM.
-
Incubation Time: A 30-minute incubation is a good starting point.
-
Induction of Lipid Droplets: To enhance visualization, cells can be treated with oleic acid (100-400 µM) for 12-24 hours prior to staining to induce lipid droplet formation.
Visualization of Signaling Pathways
BTD probes can be employed to study various cellular signaling pathways. Below are diagrams illustrating two key pathways where these probes can provide valuable insights.
Oxidative Stress and H₂O₂ Sensing
Some BTD probes are designed to react with specific reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to a "turn-on" fluorescence response. This allows for the visualization of oxidative stress in live cells.
Caption: H₂O₂-mediated oxidative stress signaling pathway.
Hypoxia and HIF-1α Signaling
BTD probes can be used to visualize changes in cellular metabolism and organelle function under hypoxic conditions. The hypoxia-inducible factor (HIF)-1α signaling pathway is a central regulator of the cellular response to low oxygen.
Caption: Simplified HIF-1α signaling pathway in hypoxia.
Conclusion
2,1,3-Benzothiadiazole-based fluorescent probes represent a significant advancement in live-cell imaging technology. Their superior photophysical properties and versatility in targeting specific cellular components make them invaluable tools for researchers in cell biology and drug discovery. The protocols and data provided in these application notes offer a comprehensive guide to effectively utilize these powerful probes for visualizing the intricate workings of living cells. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining high-quality, reproducible data.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing Suzuki coupling reactions with benzothiadiazole derivatives. It includes detailed experimental protocols, a summary of reaction components, and visualizations to aid in understanding the workflow and reaction mechanism. Benzothiadiazole and its derivatives are crucial building blocks in the development of functional materials for organic electronics and are significant scaffolds in medicinal chemistry.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it indispensable for the synthesis of complex benzothiadiazole-containing molecules.[5][6][7]
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[6] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids.[7][8]
For benzothiadiazole derivatives, the reaction typically involves the coupling of a halogenated benzothiadiazole (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) with an arylboronic acid to form a new C-C bond.[9][10]
Key Components of the Reaction
Successful Suzuki coupling of benzothiadiazole derivatives depends on the careful selection of several key components:
-
Benzothiadiazole Substrate: Typically, bromo- or iodo-substituted benzothiadiazoles are used. 4,7-dibromo-2,1,3-benzothiadiazole is a common and commercially available starting material for synthesizing 4,7-diaryl-2,1,3-benzothiadiazoles.[10] Alternatively, borylated benzothiadiazole derivatives can be coupled with aryl halides.[11][12]
-
Organoboron Reagent: A wide array of arylboronic acids and their esters can be used, allowing for the introduction of diverse functionalities.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[13][14]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction yield and efficiency.[9] Xantphos and SPhos are examples of effective ligands for this reaction.[2][10]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are frequently used.[10][13][15]
-
Solvent: The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[10][13]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of benzothiadiazole derivatives as reported in the literature.
Table 1: Reaction Conditions for Suzuki Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with Arylboronic Acids.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 15-20 | up to 95% | [10] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene/H₂O | 110 | 12 | 70-90% | [9] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80-110 | 4-24 | Varies | [13] |
| Pd₂(dba)₃ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O (2:1) | Reflux | 4 | Varies | [13] |
Table 2: Comparison of Different Palladium Catalysts and Ligands.
| Catalyst | Ligand | Key Advantages | Typical Substrates |
| Pd(OAc)₂ | Xantphos | Efficient for C-C bond formation between various heterocyclic units. | Thiophene, thiazole, and benzothiadiazole derivatives.[9] |
| Pd₂(dba)₃ | SPhos | High yields for diarylated benzothiadiazoles. | 4,7-dibromo-2,1,3-benzothiadiazole.[10] |
| PdCl₂(dppf) | - | Good yields for a range of electronically diverse (hetero)aryl bromides. | 5-boryl benzothiadiazole derivatives.[11][12] |
| Pd(OAc)₂ | (t-Bu)₃P·HBF₄ | Effective for unreactive C-Br bonds. | Brominated benzothiadiazole derivatives.[9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,7-Diaryl-2,1,3-benzothiadiazoles [10]
This protocol is adapted from a literature procedure for the double Suzuki-Miyaura cross-coupling of 4,7-dibromo-2,1,3-benzothiadiazole.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.)
-
Arylboronic acid (2.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to remove any oxygen.
-
Solvent Addition: Add the degassed 4:1 mixture of dioxane and water to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 15-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application of Benzothiadiazole Derivatives in Organic Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzothiadiazole (BT) derivatives in the field of organic solar cells (OSCs). Benzothiadiazole is a prominent electron-deficient building block used in the synthesis of conjugated polymers and small molecules for high-performance organic photovoltaic devices. Its versatile structure allows for fine-tuning of optoelectronic properties through chemical modification, leading to power conversion efficiencies (PCEs) exceeding 18% in non-fullerene acceptor-based OSCs.[1][2]
Overview of Benzothiadiazole Derivatives in OSCs
Benzothiadiazole-based materials can function as both electron donors and acceptors in the active layer of an organic solar cell.[1][2] The electron-withdrawing nature of the BT unit, when incorporated into a donor-acceptor (D-A) copolymer, lowers the material's bandgap, enabling broader absorption of the solar spectrum.[3] Modifications to the BT core, such as fluorination, can further optimize the energy levels, leading to higher open-circuit voltages (Voc) and improved device performance.[3][4]
Key advantages of using benzothiadiazole derivatives in OSCs include:
-
Tunable Optoelectronic Properties: The electronic properties can be readily modified by altering the chemical structure, including backbone engineering, side-chain engineering, and the introduction of heteroatoms.[1][2]
-
High Power Conversion Efficiencies: BT-based polymers have demonstrated high PCEs in various device architectures.[1][2]
-
Good Solubility and Processability: Many BT derivatives are soluble in common organic solvents, facilitating their use in solution-processable fabrication techniques like spin coating.[5]
-
High Hole Mobility: Certain BT-based polymers, such as the highly crystalline PffBT4T-2OD, exhibit excellent hole transport mobilities.[6]
Quantitative Performance Data
The following tables summarize the photovoltaic performance of various benzothiadiazole-based polymers in organic solar cells.
Table 1: Performance of Fluorinated Benzothiadiazole-Based Polymer Donors.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PffBT4T-2OD | PC71BM | 10.8 | - | - | - | [7] |
| PBDTSF-FBT | - | 11.66 | - | - | - | [3] |
| PB-BTf | PC71BM | 8.43 | - | - | - | [3] |
| PPh-1F-HD | PC71BM | 7.64 | - | - | - | [3] |
Table 2: Performance of Benzothiadiazole-based Copolymers.
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| P1 | PC70BM | - | - | 1.63 | - | [5] |
| P2 (Fluorinated) | PC70BM | ~110% > P1 | - | - | - | [5] |
| P3 (with Thienothiophene) | PC70BM | - | - | 2.36 | - | [5] |
| PSiF-DBT | PC61BM | 5.4 | 0.90 | 9.5 | 50.7 | [8] |
Experimental Protocols
Synthesis of Benzothiadiazole-Based Polymers via Stille Polycondensation
This protocol describes a general method for the synthesis of a benzothiadiazole-containing donor-acceptor copolymer.
Diagram: Synthesis of Benzothiadiazole-based Polymer.
Caption: Workflow for the synthesis of a benzothiadiazole-based polymer via Stille polycondensation.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (or other brominated BT derivative)
-
Distannylated comonomer (e.g., a thiophene-based derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of the 4,7-dibromo-2,1,3-benzothiadiazole and the distannylated comonomer.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add anhydrous toluene via cannula. The concentration of monomers is typically around 0.1 M.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles or degas with a steady stream of argon for at least 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 12-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate.
-
Purification:
-
Filter the precipitated polymer and wash with methanol.
-
Dry the polymer under vacuum.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, acetone, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the polymer from the chloroform/chlorobenzene fraction by adding it to methanol.
-
-
Drying: Filter the final polymer and dry it in a vacuum oven overnight.
Fabrication of a Conventional Bulk-Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a standard architecture organic solar cell using a benzothiadiazole-based polymer as the donor material.
Diagram: Organic Solar Cell Fabrication Workflow.
References
- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications [beilstein-journals.org]
- 6. ossila.com [ossila.com]
- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Bromomethyl)-2,1,3-benzothiadiazole as a Putative Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzothiadiazole is a bifunctional molecule featuring a reactive bromomethyl group and a fluorescent 2,1,3-benzothiadiazole (BTD) core. The bromomethyl group is a potent electrophile that can react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form stable thioether bonds. The BTD moiety is known for its environmentally sensitive fluorescence, making this compound a potential tool for fluorescently labeling and crosslinking biomolecules. This document provides an overview of its potential applications and theoretical protocols based on the known reactivity of similar compounds.
Disclaimer: Detailed experimental data on the use of this compound specifically as a crosslinking agent is limited in the current scientific literature. The following protocols are based on the general principles of thiol-reactive crosslinkers and the known properties of benzothiadiazole derivatives. Optimization will be required for specific applications.
Principle of Action
The primary application of this compound as a crosslinking agent relies on the reactivity of the bromomethyl group towards thiol groups present in cysteine residues of proteins or other thiol-containing biomolecules. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable covalent thioether linkage. Due to the bifunctional nature of target molecules (e.g., proteins with multiple cysteine residues), this reagent can potentially form both intramolecular and intermolecular crosslinks. The inherent fluorescence of the benzothiadiazole core allows for the detection and monitoring of the crosslinking process and the resulting conjugates.
Potential Applications
-
Fluorescent Labeling of Thiol-Containing Biomolecules: Covalently attaching the fluorescent BTD core to proteins, peptides, or other molecules for visualization and quantification.
-
Intramolecular Crosslinking to Study Protein Conformation: Probing the spatial proximity of cysteine residues within a single protein to gain insights into its tertiary and quaternary structure.
-
Intermolecular Crosslinking to Study Protein-Protein Interactions: Identifying and characterizing interactions between different protein subunits or components of a protein complex.
-
Development of Fluorescent Probes for Thiols: Utilizing the change in fluorescence properties upon reaction with thiols for their detection and quantification in biological samples.
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Cysteine-Containing Protein
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or using a desalting column equilibrated with the reaction buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM to react with any unreacted crosslinker. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Confirm the labeling by measuring the fluorescence of the protein conjugate (excitation/emission maxima for BTD derivatives are typically in the range of 400-500 nm / 500-600 nm, respectively, but should be determined experimentally). The labeling efficiency can be quantified using UV-Vis spectroscopy and by determining the protein concentration (e.g., via Bradford or BCA assay).
Protocol 2: Intramolecular Crosslinking for Conformational Analysis
This protocol outlines a general approach to induce and analyze intramolecular crosslinks in a protein containing multiple cysteine residues.
Materials:
-
Protein with multiple cysteine residues
-
This compound
-
Crosslinking Buffer: HEPES or phosphate buffer, pH 7.0-7.5
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner or imager
Procedure:
-
Protein and Reagent Preparation: Prepare the protein and crosslinker solutions as described in Protocol 1.
-
Crosslinking Reaction: Add a 1- to 5-fold molar excess of the this compound stock solution to the protein solution. Using a lower molar ratio can favor intramolecular crosslinking.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. A time-course experiment is recommended to optimize the incubation time.
-
Quenching: Stop the reaction as described in Protocol 1.
-
Analysis by SDS-PAGE: Analyze the reaction products by non-reducing SDS-PAGE. Intramolecularly crosslinked proteins may exhibit a slightly faster migration rate compared to the unmodified protein due to a more compact structure.
-
Fluorescence Detection: Visualize the gel using a fluorescence scanner with appropriate excitation and emission filters for the BTD fluorophore. This will confirm that the crosslinked species are fluorescently labeled.
-
Mass Spectrometry Analysis (Optional): For detailed identification of the crosslinked residues, the crosslinked protein band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
Data Presentation
As no specific quantitative data for the crosslinking application of this compound is available in the literature, a hypothetical data table is presented below to illustrate how experimental results could be summarized.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 2 mg/mL |
| Crosslinker:Protein Molar Ratio | 5:1 | 10:1 | 10:1 |
| Reaction Time (min) | 60 | 60 | 120 |
| Temperature (°C) | 25 | 25 | 4 |
| Crosslinking Efficiency (%) | To be determined | To be determined | To be determined |
| Fluorescence Quantum Yield | To be determined | To be determined | To be determined |
Visualizations
Below are diagrams illustrating the key processes.
Caption: Workflow for fluorescent labeling of a cysteine-containing protein.
Caption: Signaling pathway for intermolecular protein crosslinking.
Safety and Handling
This compound is a reactive chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Bromomethyl)-2,1,3-benzothiadiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-(Bromomethyl)-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the radical bromination of 5-methyl-2,1,3-benzothiadiazole using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction is a variation of the Wohl-Ziegler bromination.[1]
Q2: What are the potential side reactions and impurities I should be aware of?
A2: The primary side reactions include over-bromination to yield 5-(dibromomethyl)-2,1,3-benzothiadiazole and bromination on the aromatic ring. Unreacted starting material, 5-methyl-2,1,3-benzothiadiazole, is also a common impurity. Hydrolysis of the bromomethyl group to a hydroxymethyl group can occur if water is present in the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate. The starting material, 5-methyl-2,1,3-benzothiadiazole, will have a different Rf value than the product, this compound. It is also often observed that the reaction mixture changes color from colorless to a deep red or orange during the reaction, and then fades to a pale yellow upon completion.
Q4: What are the recommended purification techniques for this compound?
A4: The most common purification methods are column chromatography and recrystallization. Column chromatography using silica gel with a hexane/ethyl acetate gradient is effective for separating the product from the starting material and side products. Recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, can also yield a pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive radical initiator (AIBN or benzoyl peroxide). | - Use a fresh batch of the radical initiator. AIBN has a limited shelf life. |
| - Insufficient reaction temperature. | - Ensure the reaction is maintained at the reflux temperature of the solvent. | |
| - Presence of radical inhibitors. | - Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents if necessary. | |
| Formation of significant amounts of 5-(dibromomethyl)-2,1,3-benzothiadiazole (over-bromination) | - Excess of N-Bromosuccinimide (NBS). | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. |
| - Prolonged reaction time. | - Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. | |
| Presence of unreacted 5-methyl-2,1,3-benzothiadiazole | - Insufficient amount of NBS or radical initiator. | - Ensure the correct stoichiometry of reagents is used. |
| - Reaction not run to completion. | - Increase the reaction time and continue to monitor by TLC. | |
| Product is an oil or does not crystallize during workup | - Presence of impurities. | - Purify the crude product by column chromatography before attempting recrystallization. |
| - Inappropriate solvent for recrystallization. | - Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) is often effective. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical Wohl-Ziegler bromination conditions.
Materials:
-
5-methyl-2,1,3-benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4) or another suitable anhydrous solvent (e.g., chlorobenzene, 1,2-dichlorobenzene)
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2,1,3-benzothiadiazole (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain it under reflux for 4-12 hours. The reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Reaction Conditions for Benzylic Bromination
| Substrate | Brominating Agent (equiv.) | Initiator (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| Generic Aryl-CH3 | NBS (1.0) | Benzoyl Peroxide (0.05) | CCl4 | Reflux | 15 min (Microwave) | 41 |
| Generic Aryl-CH3 | NBS (1.1) | AIBN (catalytic) | CCl4 | Reflux | 3 | Not specified |
| Generic Aryl-CH3 | NBS (1.0) | Benzoyl Peroxide (catalytic) | CCl4 | Reflux | 4 | ~100 (crude) |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0) | AIBN (0.04) | 1,2-dichlorobenzene | 80 °C | 8 | 92 |
Note: The yields reported are for various substrates and are intended to provide a general reference. The optimal conditions for the synthesis of this compound may vary.
Visualizations
References
Common side reactions in the bromination of 2,1,3-benzothiadiazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the bromination of 2,1,3-benzothiadiazole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the bromination of 2,1,3-benzothiadiazole?
The bromination of 2,1,3-benzothiadiazole is an electrophilic substitution reaction that primarily occurs at the 4 and 7 positions of the benzene ring. The reaction proceeds sequentially, first yielding 4-bromo-2,1,3-benzothiadiazole and then 4,7-dibromo-2,1,3-benzothiadiazole. By controlling the stoichiometry of the brominating agent, it is possible to selectively obtain the mono- or di-brominated product.
Q2: What are the most common side reactions observed during the bromination of 2,1,3-benzothiadiazole?
The most prevalent side reactions are over-bromination and, depending on the reaction medium, nitration. These lead to the formation of:
-
4,5,7-tribromo-2,1,3-benzothiadiazole: This occurs when harsh reaction conditions or an excess of the brominating agent are used.
-
4-bromo-7-nitro-2,1,3-benzothiadiazole: This side product is particularly common when nitric acid is used as the solvent or in the presence of nitrate impurities.
The use of aqueous hydrobromic acid as the reaction medium has been shown to suppress the formation of addition byproducts and favor the desired substitution reaction.[1][2]
Q3: How can I minimize the formation of side products?
To minimize side reactions, careful control of the experimental parameters is crucial:
-
Choice of Brominating Agent and Solvent: Using elemental bromine in aqueous hydrobromic acid is a preferred method to achieve high yields of the desired brominated products with minimal side reactions.[1][2] Alternative, milder brominating agents like N-bromosuccinimide (NBS) in concentrated sulfuric acid can also be employed, potentially offering greater selectivity.[3]
-
Stoichiometry: To obtain the mono-brominated product, a molar ratio of approximately 1:1 of 2,1,3-benzothiadiazole to bromine should be used. For the di-brominated product, a slight excess of bromine may be necessary, but large excesses should be avoided to prevent over-bromination.
-
Reaction Temperature and Time: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes. | |
| Formation of 4,5,7-tribromo-2,1,3-benzothiadiazole | Excess brominating agent. | Use a stoichiometric amount of bromine or NBS relative to the desired degree of bromination. |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress by TLC or GC to avoid over-bromination. | |
| Formation of 4-bromo-7-nitro-2,1,3-benzothiadiazole | Use of nitric acid as a solvent. | If the desired product is the brominated species, avoid using nitric acid. Opt for hydrobromic acid or other non-nitrating solvents. |
| Nitrate impurities in reagents. | Use high-purity reagents. | |
| Difficult separation of products | Similar polarities of the desired product and byproducts. | Employ fractional crystallization or column chromatography with a carefully selected eluent system. Recrystallization from acetone or aqueous acetic acid has been reported to be effective in separating the desired dibromo product from nitro- and tribromo- impurities.[1] |
Quantitative Data on Side Product Formation
The following table summarizes quantitative data on the formation of side products under specific reaction conditions as reported in the literature.
| Reaction Conditions | Desired Product | Side Product(s) | Product Ratio/Yield | Reference |
| 4,7-dibromo-2,1,3-benzothiadiazole (0.5 mole) in 70% w. nitric acid (700 mL) at 95°C for 5.5 hours. | N/A (starting material is the dibromo- product) | 4-bromo-7-nitro-2,1,3-benzothiadiazole and 4,5,7-tribromo-2,1,3-benzothiadiazole | A mixture of the nitro- and tribromo- byproducts was obtained in a 7:3 ratio, respectively. | [1] |
| 2,1,3-benzothiadiazole (0.5 mole), 70% w. nitric acid (300 mL), and bromine (0.9 mole) at reflux for 24 hours. | 4,7-dibromo-2,1,3-benzothiadiazole | 4-bromo-7-nitro-2,1,3-benzothiadiazole and 4,5,7-tribromo-2,1,3-benzothiadiazole | Initially, 4,7-dibromo-2,1,3-benzothiadiazole precipitates and then redissolves. The final product is impure 4-bromo-7-nitro-2,1,3-benzothiadiazole (36.1% yield), with the impurity identified as the tribromo- derivative. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole using Bromine in Hydrobromic Acid
This protocol is adapted from a conventional method aimed at minimizing side reactions.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,1,3-benzothiadiazole (1.0 eq) and 48% aqueous hydrobromic acid is heated to 100 °C with stirring.
-
Addition of Bromine: Elemental bromine (3.0 eq) is added dropwise to the heated mixture over a period of one hour.
-
Reaction: The reaction mixture is stirred under reflux for an additional 2 hours.
-
Workup: The hot reaction mixture is filtered, and the precipitate is washed with distilled water. The filtrate is cooled to allow for further precipitation of the product. The combined solids are washed with water.
-
Purification: The crude product is recrystallized from a mixture of chloroform and hexane to yield pure 4,7-dibromo-2,1,3-benzothiadiazole.
Protocol 2: Formation of Side Products using Nitric Acid
This protocol illustrates the conditions that lead to the formation of nitro and tribromo side products.[1]
-
Reaction Setup: A mixture of 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) and 70% w. nitric acid is placed in a round-bottom flask with a stirrer.
-
Reaction: The mixture is heated to 95 °C with stirring for 5.5 hours.
-
Workup: The reaction mixture is cooled and then poured into water. The resulting precipitate is filtered, washed with water, and dried.
-
Product Mixture: The dried solid is a mixture of 4-bromo-7-nitro-2,1,3-benzothiadiazole and 4,5,7-tribromo-2,1,3-benzothiadiazole.
-
Separation: This mixture can be partially separated by heating to reflux in acetone and filtering while hot. The less soluble component will be isolated as a solid.
Visualizations
Caption: Reaction pathway for the bromination of 2,1,3-benzothiadiazole and formation of common side products.
Caption: A troubleshooting workflow for identifying and resolving common issues in the bromination of 2,1,3-benzothiadiazole.
References
Technical Support Center: Optimizing Coupling Reactions with 5-(Bromomethyl)-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2,1,3-benzothiadiazole. The content is designed to help optimize reaction conditions for nucleophilic substitution coupling and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What type of reaction occurs with this compound and nucleophiles like amines, thiols, or phenols?
A1: this compound typically undergoes a nucleophilic substitution reaction (likely SN2 mechanism). The bromomethyl group is a reactive electrophile, allowing the displacement of the bromide ion by a nucleophile (e.g., an amine, thiol, or phenoxide) to form a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively.
Q2: How does the electron-withdrawing nature of the 2,1,3-benzothiadiazole ring affect the reaction?
A2: The 2,1,3-benzothiadiazole moiety is strongly electron-withdrawing.[1][2] This property enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it more susceptible to nucleophilic attack and generally increasing the reaction rate compared to less electron-deficient benzylic bromides.
Q3: What are the most critical parameters to optimize for a successful coupling reaction?
A3: The most critical parameters to optimize are the choice of base, solvent, and reaction temperature. The base is often required to deprotonate the nucleophile (especially for thiols and phenols), the solvent influences reactant solubility and reaction rate, and the temperature affects the reaction kinetics.
Q4: How should I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the starting material and the formation of the product. LC-MS can confirm the mass of the desired product.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions may include:
-
Over-alkylation: Primary amines can potentially react twice with the bromomethyl reagent. Using an excess of the amine can help minimize this.
-
Elimination: Although less common for this substrate, strong, sterically hindered bases could potentially promote elimination reactions.
-
Hydrolysis: If water is present in the reaction mixture, the bromomethyl group can be hydrolyzed to the corresponding alcohol, 4-(hydroxymethyl)-2,1,3-benzothiadiazole.
-
Degradation: The 2,1,3-benzothiadiazole ring can be sensitive to harsh reaction conditions, such as very high temperatures or strongly nucleophilic/basic conditions, which may lead to decomposition.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficiently activated nucleophile | For thiols and phenols, ensure a strong enough base is used to generate the corresponding thiolate or phenoxide. For amines, the nucleophilicity might be too low; consider increasing the reaction temperature. |
| Poor solubility of reactants | Choose a solvent in which all reactants are soluble. DMF and DMSO are often good choices for their high polarity and ability to dissolve a wide range of compounds.[1][3] |
| Reaction temperature is too low | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any potential degradation of starting materials by TLC. |
| Degradation of starting material | This compound can be unstable. Ensure it is pure and has been stored correctly. Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess (1.1-1.5 equivalents) of the nucleophile is often beneficial. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Recommended Solution |
| Side reactions | As mentioned in the FAQs, over-alkylation of primary amines or hydrolysis of the starting material can occur. To avoid over-alkylation, use an excess of the amine. To prevent hydrolysis, use anhydrous solvents. |
| Reaction temperature is too high | High temperatures can lead to the decomposition of the starting material or product.[1] Try running the reaction at a lower temperature for a longer period. |
| Impure starting materials | Ensure the purity of both this compound and the nucleophile before starting the reaction. Impurities can lead to unexpected side products. |
Optimizing Reaction Conditions: Data Summary
The optimal conditions for coupling reactions with this compound are highly dependent on the specific nucleophile being used. The following tables provide a general guide for selecting starting conditions.
Table 1: Recommended Bases for Different Nucleophiles
| Nucleophile | Recommended Base | Rationale |
| Primary/Secondary Amines | Often no base is required, or a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to scavenge the HBr byproduct. | Amines are typically sufficiently nucleophilic to react directly. An external base prevents the formation of the amine hydrobromide salt, which would quench the nucleophile. |
| Thiols | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | A base is required to deprotonate the thiol to the more nucleophilic thiolate. K₂CO₃ is a mild and common choice. NaH can be used for less acidic thiols but requires an anhydrous solvent.[4] |
| Phenols | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH) | A base is necessary to form the phenoxide anion. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect". |
Table 2: Common Solvents and Their Properties
| Solvent | Typical Temperature Range (°C) | Notes |
| Acetonitrile (ACN) | Room Temp - 80 | Good for many SN2 reactions. Less polar than DMF or DMSO. |
| Dimethylformamide (DMF) | Room Temp - 150 | Excellent solvent for dissolving a wide range of reactants. Aprotic polar nature accelerates SN2 reactions.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Room Temp - 180 | Similar to DMF, highly polar and aprotic. Can be difficult to remove under vacuum.[1] |
| Tetrahydrofuran (THF) | Room Temp - 65 | A less polar option. Often used with stronger bases like NaH. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time will likely be necessary for specific substrates.
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Reactant Preparation: To a dry reaction flask, add the nucleophile (amine, thiol, or phenol) (1.1 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration relative to the limiting reagent). If a base is required (for thiols and phenols), add the base (1.2-1.5 equivalents) and stir the mixture for 15-30 minutes at room temperature to allow for deprotonation of the nucleophile.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of the nucleophile.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gradually increasing if necessary). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the solvent is DMF or DMSO, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). If a water-miscible solvent was not used, filter off any solids and concentrate the filtrate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to avoid homocoupling in Suzuki reactions of benzothiadiazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzothiadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on mitigating undesired homocoupling side reactions.
Troubleshooting Guides
Issue: Significant Homocoupling of the Boronic Acid Reagent is Observed
Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[1] Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions involving benzothiadiazole.
Logical Workflow for Troubleshooting Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in Suzuki reactions of benzothiadiazole?
A1: Homocoupling in Suzuki reactions, including those with benzothiadiazole substrates, is primarily caused by two factors:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4]
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Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) is used, it can directly react with the boronic acid to produce the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][3][4]
Q2: How can I effectively remove oxygen from my reaction?
A2: Thorough deoxygenation of the solvent and reaction mixture is one of the most effective strategies to prevent oxygen-mediated homocoupling.[1][4] A highly effective method is subsurface sparging with an inert gas.
Experimental Protocol: Nitrogen/Argon Subsurface Sparging
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Setup: Assemble the reaction flask with a magnetic stir bar, condenser, and a gas inlet connected to a nitrogen or argon line via a bubbler. Insert a long needle or a glass frit sparging tube so it reaches the bottom of the flask.
-
Sparge Solvent: Add the solvent to the flask and begin stirring. Bubble a steady stream of the inert gas through the solvent for at least 30 minutes.
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Add Reagents: After sparging, remove the sparging tube while maintaining a positive pressure of the inert gas. Add the benzothiadiazole halide, boronic acid, base, and ligand under a counterflow of the inert gas.
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Add Catalyst: Finally, add the palladium catalyst under the inert atmosphere.
-
Maintain Atmosphere: Maintain an inert atmosphere throughout the reaction using a balloon or a gentle, continuous flow of the gas.[1]
Q3: Which palladium source is best to avoid homocoupling?
A3: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred over Pd(II) sources.[1][3] This is because Pd(0) catalysts can directly enter the catalytic cycle without an initial reduction step that can promote homocoupling.[3] If a Pd(II) precatalyst is necessary, consider adding a mild reducing agent, like potassium formate, to minimize the concentration of free Pd(II) species that cause homocoupling.[5][6]
Q4: How does the choice of ligand affect homocoupling with benzothiadiazole substrates?
A4: The ligand plays a crucial role in the Suzuki reaction. For challenging substrates like some benzothiadiazole derivatives, the choice of ligand is critical.
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Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphines are highly recommended.[3][7] These ligands accelerate the desired catalytic cycle, particularly the reductive elimination step, which reduces the lifetime of intermediates that could lead to side reactions.[3] For C-C bond formation between benzothiadiazole and other heterocyclic units, Pd(OAc)₂/Xantphos has been shown to be an efficient catalyst system.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and their steric properties can be tuned.[1] They bind strongly to palladium and can be very effective at suppressing homocoupling.[1][9]
Q5: What is the influence of the base on homocoupling?
A5: The base is required to activate the boronic acid for transmetalation.[10] However, the choice and amount of base can influence selectivity.[11]
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Base Strength: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH).[4] Strong bases can sometimes promote side reactions.
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General Trend: A base that efficiently promotes the desired transmetalation step without causing significant decomposition of starting materials or the catalyst will indirectly suppress homocoupling.[1]
Comparative Data: Base Effect on Suzuki Coupling While specific data for benzothiadiazole is sparse, the following table shows general trends for Suzuki reactions.
| Base | Strength | Common Observations |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used and effective for many substrates.[1] |
| K₃PO₄ | Strong | Often used for challenging couplings.[1] |
| Cs₂CO₃ | Strong | Can be highly effective but is more costly.[9] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective than inorganic bases.[1][9] |
Q6: Can solvent and temperature be optimized to reduce homocoupling?
A6: Yes, both solvent and temperature are critical parameters.
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Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used.[4][9] While water is often added to dissolve the base, an excessive amount can sometimes promote homocoupling.[4] The choice of solvent can be complex and may not simply trend with polarity.[12][13]
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can accelerate side reactions.[4]
Q7: Are there any procedural tips to further minimize homocoupling?
A7: Yes, modifying the addition of reagents can be effective.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of the benzothiadiazole halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with it, rather than participating in the homocoupling of the boronic acid.[4]
Visual Guides
Suzuki Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired Suzuki catalytic cycle versus the competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability issues of 5-(Bromomethyl)-2,1,3-benzothiadiazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability studies on this compound are not extensively available in public literature, the guidance provided is based on general chemical principles of benzylic bromides and related heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in solution-based experiments.
Issue 1: Low reaction yield or incomplete conversion.
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Question: I am using this compound as a starting material, but my reaction is giving a low yield. What could be the cause?
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Answer: Low yields can be attributed to the degradation of this compound before or during your reaction. This compound contains a reactive benzylic bromide moiety, which is susceptible to nucleophilic attack.
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Moisture: Trace amounts of water in your solvent can lead to hydrolysis, converting the bromomethyl group to a hydroxymethyl group. Ensure your solvents are anhydrous.
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Solvent Reactivity: Protic solvents (e.g., alcohols) or nucleophilic aprotic solvents (e.g., DMSO, DMF) can react with the compound, especially at elevated temperatures. If possible, opt for non-nucleophilic solvents like THF, dioxane, or toluene.
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Storage: Improper storage can lead to degradation over time. It is recommended to store the solid compound in a cool, dry, and dark place.[1][2] Solutions should ideally be prepared fresh for each experiment.
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Issue 2: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS.
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Question: I observe multiple unknown spots on my TLC plate after running a reaction with this compound. What are these impurities?
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Answer: The appearance of new spots or peaks likely indicates the formation of degradation products or byproducts.
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Hydrolysis Product: The most common impurity is the corresponding alcohol, 5-(hydroxymethyl)-2,1,3-benzothiadiazole, formed from reaction with water.
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Solvent Adducts: If using nucleophilic solvents, you may be observing products of solvolysis.
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Homocoupling: In the presence of certain metals or bases, benzylic bromides can undergo homocoupling to form a dimer.
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Elimination Products: Strong bases can promote elimination reactions, although this is less common for benzylic bromides.
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Issue 3: Inconsistent results between experiments.
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Question: My experimental results are not reproducible when using this compound. Why is this happening?
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Answer: Inconsistent results often point to variable stability of the compound under your experimental conditions.
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Solution Age: The stability of this compound in solution can be limited. Always use freshly prepared solutions for the most reproducible outcomes.
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Light Exposure: Some benzothiadiazole derivatives are known to have photosensitivity.[3] To minimize photodecomposition, protect your solutions from light by using amber vials or covering your glassware with aluminum foil.
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Temperature Fluctuations: Increased temperature can accelerate degradation. Maintain consistent temperature control throughout your experiments.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][4] For solutions, it is highly recommended to prepare them fresh before use. If short-term storage of a solution is necessary, store it at a low temperature (e.g., in a refrigerator) and protected from light.
Q2: Which solvents are best for dissolving this compound with minimal degradation?
A2: For reactions where the benzylic bromide is intended to react with a specific nucleophile, use anhydrous, non-nucleophilic solvents such as tetrahydrofuran (THF), 1,4-dioxane, toluene, or dichloromethane (DCM). Avoid protic solvents like water and alcohols, and be cautious with dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at elevated temperatures, as they can act as nucleophiles.
Q3: How can I monitor the stability of this compound in my specific solvent system?
A3: You can perform a simple stability study. Prepare a solution of the compound at a known concentration in your solvent of choice. Aliquot this solution into several vials and store them under your intended experimental conditions (e.g., room temperature, protected from light). At various time points (e.g., 1, 4, 8, 24 hours), analyze an aliquot by HPLC or LC-MS to quantify the remaining amount of the starting material and identify any major degradation products.
Data on Stability
Table 1: Hypothetical Degradation of this compound in Various Solvents at Room Temperature.
| Solvent | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |
| Anhydrous THF | 24 | < 2% | - |
| Dichloromethane | 24 | < 5% | - |
| Acetonitrile | 24 | ~10% | Minor unidentified polar products |
| Methanol | 24 | > 50% | 5-(Methoxymethyl)-2,1,3-benzothiadiazole |
| Water (as a co-solvent) | 8 | > 90% | 5-(Hydroxymethyl)-2,1,3-benzothiadiazole |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
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Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL. From this, create a set of calibration standards at different concentrations.
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Sample Preparation: Prepare a solution of this compound in the solvent to be tested at a known concentration (e.g., 0.1 mg/mL).
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Incubation: Dispense the test solution into several amber HPLC vials. Keep one vial for immediate analysis (T=0). Store the remaining vials under the desired experimental conditions (e.g., room temperature, 40°C).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial and immediately analyze it by HPLC.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage remaining relative to the T=0 sample. The appearance and growth of new peaks will indicate degradation products.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Minimizing Impurites in Benzothiadiazole Scale-Up Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurities during the scale-up synthesis of benzothiadiazoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of benzothiadiazoles, particularly when transitioning to a larger scale.
FAQ 1: We are observing a significant amount of over-brominated impurities (e.g., tri-brominated species) during the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole. How can we control this?
Answer: The formation of over-brominated species is a common issue in the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.[1] This is often due to the harsh reaction conditions required for the dibromination of the electron-deficient benzothiadiazole ring.
Troubleshooting Strategies:
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Control of Brominating Agent Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use of a slight excess is often necessary for complete conversion, but a large excess will promote over-bromination.
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Reaction Temperature: Maintain a controlled, lower reaction temperature. While higher temperatures can increase the reaction rate, they also increase the likelihood of side reactions.
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Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the desired product is the major component to prevent further bromination.
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Purification: Over-brominated impurities can often be removed through recrystallization or column chromatography. A thorough solvent screening for recrystallization is crucial to find a system where the desired product has lower solubility than the impurity at room temperature.
FAQ 2: During the Suzuki or Stille cross-coupling of 4,7-dibromo-2,1,3-benzothiadiazole, we are struggling with the formation of homocoupling and protodeboronation/protodestannylation byproducts. What are the best strategies to minimize these impurities?
Answer: Homocoupling of the boronic acid/ester or organotin reagent and protodeboronation/protodestannylation are frequent side reactions in Suzuki and Stille cross-coupling reactions, respectively.[1] These impurities can be challenging to separate from the desired product due to similar polarities.
Troubleshooting Strategies:
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Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For Stille couplings, PdCl₂(PPh₃)₂ is often effective.[1] The ligand can influence the rates of oxidative addition and reductive elimination, thereby affecting the selectivity for the desired cross-coupling product over homocoupling.
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Base Selection (Suzuki Coupling): The choice and strength of the base are crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The optimal base depends on the specific substrates and should be screened.
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Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation.
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Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling reactions.
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Stoichiometry: Use a slight excess of the boronic acid/ester or organotin reagent (e.g., 1.1-1.2 equivalents per bromine atom) to favor the cross-coupling reaction.
FAQ 3: We are experiencing a significant drop in yield and an increase in unidentifiable impurities when scaling up our benzothiadiazole synthesis from gram to kilogram scale. What are the likely causes?
Answer: A decrease in yield and the formation of new impurities upon scale-up are common challenges.[1] This is often related to issues with heat and mass transfer.[1]
Troubleshooting Strategies:
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Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation or distribution.[1] This can cause localized overheating, promoting side reactions and degradation.
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Solution: Employ a reactor with efficient stirring and a well-calibrated heating/cooling system. For highly exothermic reactions, consider a continuous flow setup.[1]
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Mass Transfer (Mixing): Inefficient mixing in large reactors can lead to localized concentration gradients of reactants and reagents, resulting in incomplete reactions or the formation of byproducts.[1]
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Solution: Optimize the stirring speed and impeller design for your reactor to ensure homogeneity.[1]
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Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging on a larger scale. Many reagents and catalysts used in benzothiadiazole synthesis are sensitive to air and moisture.[1]
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Solution: Utilize robust inerting techniques such as multiple vacuum/nitrogen cycles and use dry solvents and reagents.[1]
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Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the formation of common impurities in the synthesis of 4,7-disubstituted-2,1,3-benzothiadiazoles via Suzuki and Stille cross-coupling reactions. This data is based on trends reported in the literature and should be used as a guide for optimization.
Table 1: Influence of Catalyst on Homocoupling in Suzuki Coupling of 4,7-dibromo-2,1,3-benzothiadiazole
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Impurity (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 | 10 |
| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 100 | 92 | 5 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | <3 |
Table 2: Effect of Temperature on Protodeboronation in Suzuki Coupling
| Entry | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Impurity (%) |
| 1 | 80 | 75 | 5 |
| 2 | 100 | 92 | 8 |
| 3 | 120 | 88 | 15 |
Table 3: Impact of Solvent on Stille Coupling of 4,7-dibromo-2,1,3-benzothiadiazole
| Entry | Solvent | Catalyst | Temperature (°C) | Desired Product Yield (%) | Stannane Homocoupling (%) |
| 1 | Toluene | PdCl₂(PPh₃)₂ | 110 | 88 | 7 |
| 2 | Dioxane | PdCl₂(PPh₃)₂ | 100 | 82 | 12 |
| 3 | DMF | PdCl₂(PPh₃)₂ | 110 | 75 | 18 |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol is adapted for a larger scale synthesis with a focus on controlling over-bromination.
Materials:
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2,1,3-Benzothiadiazole
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid
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Ice
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Deionized Water
Procedure:
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To a stirred solution of 2,1,3-benzothiadiazole (1.0 kg, 7.34 mol) in concentrated sulfuric acid (10 L) at 0 °C in a suitable reactor, add N-bromosuccinimide (2.75 kg, 15.4 mol) portion-wise over 2 hours, maintaining the internal temperature below 5 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by HPLC to ensure the consumption of starting material and minimize the formation of tri-brominated species.
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Carefully pour the reaction mixture onto ice (100 kg) with vigorous stirring.
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Collect the resulting precipitate by filtration and wash thoroughly with deionized water until the filtrate is neutral.
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Dry the solid under vacuum at 50 °C to afford 4,7-dibromo-2,1,3-benzothiadiazole as a white to off-white solid.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4,7-Diaryl-2,1,3-benzothiadiazole
This protocol is optimized to minimize homocoupling and protodeboronation impurities.
Materials:
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4,7-dibromo-2,1,3-benzothiadiazole
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Arylboronic acid or ester (2.2 equivalents)
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PdCl₂(dppf) (0.03 equivalents)
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K₃PO₄ (3.0 equivalents)
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Toluene
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Water
Procedure:
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To a degassed mixture of toluene and water (4:1 v/v) in a reactor, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equivalent), the arylboronic acid or ester (2.2 equivalents), PdCl₂(dppf) (0.03 equivalents), and K₃PO₄ (3.0 equivalents).
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Degas the mixture with argon or nitrogen for 30 minutes.
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Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.
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Monitor the reaction by HPLC to confirm the consumption of the starting material.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Signaling Pathway of Benzothiadiazole in Plant Defense
Benzothiadiazole (BTH) is a chemical activator of Systemic Acquired Resistance (SAR) in plants, a long-lasting and broad-spectrum disease resistance. BTH mimics the natural signaling molecule salicylic acid (SA) to induce the expression of pathogenesis-related (PR) genes, leading to enhanced resistance against a variety of pathogens.
Benzothiadiazole-induced plant defense pathway.
Experimental Workflow for Troubleshooting Impurity Formation
This workflow provides a logical sequence of steps to diagnose and address the formation of impurities during the scale-up synthesis of benzothiadiazoles.
Troubleshooting workflow for impurity formation.
References
Overcoming poor heat transfer in large-scale benzothiadiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges, particularly poor heat transfer, encountered during the large-scale synthesis of benzothiadiazole and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems in a question-and-answer format.
Question 1: We are observing a significant decrease in yield and an increase in impurities now that we have scaled up our benzothiadiazole synthesis from a lab to a pilot scale. What are the likely causes and how can we address this?
Answer: This is a common issue when scaling up chemical reactions. The primary culprit is often inefficient heat transfer due to the decreased surface-area-to-volume ratio in larger reactors. This can lead to localized "hot spots" where the temperature is significantly higher than the set point, causing thermal decomposition of reactants and products and promoting side reactions.
Troubleshooting Steps:
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Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the larger volume. Poor mixing can lead to localized temperature gradients. Consider upgrading the impeller design or increasing the stirring speed.
-
Optimize Heating/Cooling: Implement a well-calibrated and responsive heating/cooling system for your reactor. For highly exothermic reactions, a continuous flow setup can provide superior temperature control compared to a batch reactor.[1]
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Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition can help manage the reaction exotherm and maintain a more stable temperature profile.
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In-Process Monitoring: Utilize in-process analytical techniques like HPLC or GC-MS to monitor the reaction progress and the formation of impurities in real-time. This allows for adjustments to be made during the reaction to optimize the outcome.
Question 2: Our large-scale benzothiadiazole synthesis is highly exothermic, and we are concerned about the risk of a runaway reaction. How can we assess and mitigate this risk?
Answer: Thermal runaway is a critical safety concern for exothermic reactions. It occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.
Risk Assessment and Mitigation:
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Calorimetric Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the thermal risk.
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Process Safety Analysis: Conduct a thorough process safety analysis to identify potential failure scenarios, such as cooling system failure or agitator malfunction.
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Implement Safeguards:
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Emergency Cooling: Have a robust emergency cooling system in place.
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Quenching System: Design a system to quickly introduce a reaction-inhibiting agent (quencher) in case of a thermal runaway.
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Pressure Relief System: Ensure the reactor is equipped with a properly sized pressure relief device.
-
-
Consider Continuous Flow Chemistry: For highly exothermic reactions, transitioning from batch to continuous flow synthesis can significantly enhance safety. The small reaction volumes in flow reactors allow for much more efficient heat transfer, minimizing the risk of thermal runaway.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during large-scale benzothiadiazole synthesis?
A1: Common impurities can include over-brominated species (in the case of bromination reactions), products of side reactions due to localized overheating, and unreacted starting materials.[1] The specific impurity profile will depend on the synthetic route.
Q2: How can we improve the purity of our benzothiadiazole product at a large scale?
A2: While column chromatography is often used at the lab scale, it is generally not practical for large-scale purification. Alternative methods include:
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Recrystallization: This is a highly effective technique for purifying solid compounds at a large scale.
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Slurry Washing: Washing the crude product with a suitable solvent can remove soluble impurities.
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Distillation: For liquid benzothiadiazole derivatives, distillation can be an effective purification method.
Q3: What are the advantages of using a continuous flow reactor for benzothiadiazole synthesis?
A3: Continuous flow reactors offer several advantages for large-scale synthesis, particularly for exothermic reactions:
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Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, providing precise temperature control.[2]
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Enhanced Safety: The small reaction volume minimizes the risk associated with hazardous reactions.[2]
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Improved Yield and Purity: Precise control over reaction parameters often leads to higher yields and fewer impurities.
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Scalability: Scaling up production is typically achieved by running the system for longer or by using multiple reactors in parallel.[2]
Data Presentation
The following tables summarize quantitative data for key reactions in the synthesis of benzothiadiazole derivatives.
Table 1: Optimization of the Bromination of Benzo[d][1][6][7]thiadiazole [7]
| Entry | Reactant Ratio (Brominating Agent:Substrate) | Acid | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.2:1 | H₂SO₄ | 0.07 | 50 | 16 | 70 |
| 2 | 2.2:1 | H₂SO₄ | 0.14 | 50 | 16 | 75 |
| 3 | 4:1 | H₂SO₄ | 0.14 | 50 | 6 | 80 |
| 4 | 4:1 | H₂SO₄ | 0.28 | 50 | 6 | 78 |
| 5 | 6:1 | H₂SO₄ | 0.28 | 50 | 6 | 75 |
| 9 | 2.2:1 | TfOH | 0.28 | 50 | 6 | 84 |
| 10 | 4:1 | H₂SO₄ | 0.14 | 50 | 6 | 80 |
Table 2: Cross-Coupling Reactions of 4,7-dibromobenzo[d][1][6][7]thiadiazole [7]
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 15 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 25 |
| 8 | PdCl₂(PPh₃)₂ | - | - | Toluene | Reflux | 6 | 60 |
Experimental Protocols
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole [1]
To a stirred solution of 2,1,3-benzothiadiazole (1.0 g, 7.34 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, N-bromosuccinimide (2.75 g, 15.4 mmol) is added portion-wise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is carefully poured onto ice (100 g), and the resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole as a white solid.
Protocol 2: Synthesis of 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c][1][6][8]thiadiazole (BT-SCC) [9]
A solution of 4-(trimethylsilylethynyl)benzo[c][1][6][8]thiadiazole (232 mg, 1.0 mmol) in 20 mL of THF is cooled to 0 °C under a nitrogen atmosphere. To this, 2 mL of n-Bu₄NF (1 M solution in THF) is added. After 10 minutes, 9-(4-azidophenyl)-9H-carbazole (284 mg, 1.0 mmol), sodium ascorbate (40 mg, 0.2 mmol), and CuSO₄ (16 mg, in 5 mL H₂O) are added to the mixture. The reaction is stirred at room temperature under a nitrogen atmosphere for 6 hours. The solvent is then removed under vacuum, and the residue is diluted with CH₂Cl₂. The crude product is purified by column chromatography on silica gel (eluent: CH₂Cl₂/PE = 1:2) to give BT-SCC as a solid.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of 4,7-dibromo-2,1,3-benzothiadiazole.
Caption: Troubleshooting workflow for addressing poor yield and purity in large-scale synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preventing decomposition of benzothiadiazole derivatives during amination reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the amination of benzothiadiazole (BTD) derivatives. The focus is on preventing decomposition of the BTD core during common cross-coupling reactions like the Buchwald-Hartwig amination.
Troubleshooting Guide: Low Yields & Decomposition
This section addresses specific issues observed during the amination of halo-benzothiadiazoles.
Q1: My reaction mixture turned dark brown or black, and the final yield is very low. What is likely happening?
A1: A dark reaction color often indicates decomposition of the starting material or product. The 2,1,3-benzothiadiazole ring is an electron-deficient system, which can make it susceptible to degradation under harsh reaction conditions, particularly high temperatures and strongly basic environments typical of some cross-coupling protocols. One study noted that refluxing a benzothiadiazole derivative in toluene with a palladium catalyst led to partial decomposition of the heterocycle[1]. Standard Buchwald-Hartwig conditions on bromo-benzothiadiazoles have also been reported to give only low to moderate yields, suggesting that side reactions and decomposition are common challenges[2].
Recommended Actions:
-
Lower the Temperature: High temperatures can promote decomposition pathways. If your reaction is running at or above 100°C, consider reducing the temperature to the 80-90°C range and increasing the reaction time.
-
Re-evaluate Your Base: Strong bases like sodium tert-butoxide (NaOtBu), while common for Buchwald-Hartwig reactions, can be too harsh for the BTD core. Consider using a weaker inorganic base.
-
Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can facilitate the catalytic cycle at lower temperatures, potentially sparing the sensitive BTD ring.
Q2: I am observing multiple unidentified spots on my TLC plate and my NMR spectrum is complex. How can I improve the selectivity of my reaction?
A2: The formation of multiple byproducts suggests that side reactions are competing with your desired amination. For palladium-catalyzed reactions, common side reactions include hydrodehalogenation (replacement of the halogen with hydrogen) and catalyst deactivation[3]. The electron-deficient nature of the BTD ring can also make it susceptible to nucleophilic attack by the base or other species in the mixture.
Recommended Actions:
-
Screen Different Bases: The choice of base is crucial. Strong, sterically hindered bases are often used to favor deprotonation of the amine over other pathways. However, for sensitive substrates, weaker bases may be necessary. A comparison of commonly used bases is provided in Table 1.
-
Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst can lead to cleaner reactions by ensuring the rapid formation of the active Pd(0) species. This can minimize side reactions that occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂.
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and degassed.
Table 1: Comparison of Bases for Buchwald-Hartwig Amination
| Base | Strength | Common Use / Comment | Potential Issue with BTD |
| NaOtBu, KOtBu | Very Strong | Highly effective, widely used.[4] | May be too harsh, leading to decomposition. |
| LiHMDS | Strong | Good for substrates with acidic protons. | Can also be aggressive; compatibility check needed. |
| K₃PO₄ | Moderate | Milder alternative, often requires higher temp. | May require longer reaction times or less reactive halides. |
| Cs₂CO₃ | Moderate | Milder alternative, good for sensitive substrates. | Solubility can be an issue in some solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system (palladium source and ligand) for the amination of a 4-halo-2,1,3-benzothiadiazole?
A1: There is no single "best" system, as the optimal choice depends on the specific amine and halide. However, for electron-deficient heterocycles like BTD, catalyst systems that are highly active at lower temperatures are preferred. Systems using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands have shown great success. A recent study demonstrated a successful Buchwald-Hartwig amination on a complex benzothiadiazole derivative using an NHC-Pd precatalyst, (THP-Dipp)Pd(cinn)Cl, with NaOtBu in dioxane at 110°C[5][6][7]. This indicates that with the right catalytic system, even strong bases can be effective without causing decomposition.
Q2: Can I use weaker bases like K₂CO₃ or Cs₂CO₃ to avoid decomposition?
A2: Yes, using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a valid strategy to mitigate decomposition of base-sensitive substrates[4]. However, these bases are less reactive than alkoxides like NaOtBu. To achieve a reasonable reaction rate, you may need to use a more reactive aryl halide (I > Br > Cl), employ a highly active catalyst system, or moderately increase the reaction temperature. Careful optimization is required to find a balance between reactivity and substrate stability.
Q3: What are the best solvents for this reaction?
A3: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations[4]. THF can also be used. It is critical that the solvent is thoroughly dried and degassed before use, as water and oxygen can deactivate the palladium catalyst.
Experimental Protocols
Protocol 1: NHC-Pd Catalyzed Amination of a Substituted Benzothiadiazole
This protocol is adapted from the successful amination of a complex 5-amino-1,2,3-triazolyl-2,1,3-benzothiadiazole derivative with various aryl bromides[6].
Reagents & Conditions:
-
Aryl Halide: Substituted 4-Bromo-2,1,3-benzothiadiazole derivative (1.0 equiv)
-
Amine: Aryl amine (5.0 equiv)
-
Catalyst: (THP-Dipp)Pd(cinn)Cl (5 mol %)
-
Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
-
Temperature: 110 °C
-
Time: 24 hours
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzothiadiazole starting material (0.2 mmol, 1.0 equiv), the aryl bromide (if the amine is the BTD core, 5.0 equiv), and sodium tert-butoxide (0.6 mmol, 3.0 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the palladium precatalyst, (THP-Dipp)Pd(cinn)Cl (0.01 mmol, 5 mol %).
-
Add anhydrous, degassed 1,4-dioxane (1.0 mL) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., dichloromethane or ethyl acetate), filter through a pad of celite, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: A logical workflow for troubleshooting amination reactions of benzothiadiazole derivatives.
Caption: A generalized workflow for setting up a Buchwald-Hartwig amination reaction.
References
- 1. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal with benzothiadiazole probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals when using benzothiadiazole (BTD) probes.
Troubleshooting Guide: Low Fluorescence Signal
Question: I am observing a very weak or no fluorescent signal with my benzothiadiazole probe. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent fluorescence signal can stem from several factors related to the probe itself, the experimental conditions, or the imaging setup. Follow this troubleshooting workflow to identify and resolve the issue.
Workflow for Troubleshooting Low Fluorescence
Caption: Troubleshooting workflow for low fluorescence signal with BTD probes.
Detailed Troubleshooting Steps
Initial Checks
-
Is the probe stored correctly and within its shelf life?
-
Verification: Check the product datasheet for recommended storage conditions (temperature, light sensitivity, solvent). Ensure the probe has not expired.
-
Solution: If storage conditions were not met or the probe is expired, acquire a new vial.
-
-
Are the microscope's excitation and emission settings correct for the BTD probe?
-
Verification: Consult the probe's datasheet for the maximal excitation and emission wavelengths (λ_ex/λ_em). Ensure the laser lines and filter sets on the microscope are appropriate for these wavelengths. BTD probes often have large Stokes shifts, so broad emission filters may be necessary.[1][2]
-
Solution: Adjust the microscope settings to match the probe's spectral properties.
-
-
Has the experimental protocol been followed correctly?
-
Verification: Double-check all steps of your staining protocol, including fixation, permeabilization (if applicable), washing, and mounting.[3]
-
Solution: If any deviations are found, repeat the experiment with strict adherence to the validated protocol.
-
Experimental Optimization
-
Is the probe concentration optimal?
-
Problem: Both too low and too high concentrations can result in a weak signal. High concentrations can lead to aggregation-caused quenching (ACQ), a phenomenon where probe molecules aggregate and their fluorescence is suppressed.[1][4][5]
-
Solution: Perform a concentration titration to determine the optimal working concentration. This involves testing a range of concentrations to find the one that yields the highest signal-to-noise ratio.
-
| Parameter | Recommended Range | Purpose |
| Probe Concentration | 0.1 µM - 10 µM | To find the balance between sufficient signal and minimal background/quenching. |
| Incubation Time | 15 min - 60 min | To ensure adequate time for probe binding to its target. |
| Wash Steps | 2-3 times | To remove unbound probe and reduce background noise. |
-
Are the solvent and buffer conditions affecting fluorescence?
-
Problem: The fluorescence of many BTD probes is sensitive to the polarity of their microenvironment.[6][7] Strong dipole-dipole interactions between the probe and solvent molecules can decrease fluorescence intensity.[2] Buffer pH can also significantly impact the fluorescence of the conjugated dye, with acidic pH often causing quenching.[3]
-
Solution:
-
Ensure the final imaging buffer has a pH between 7.2 and 7.6.[3]
-
If the probe is sensitive to solvent polarity, consider using a less polar imaging buffer if compatible with your sample.
-
Minimize the concentration of any organic solvents (like DMSO) used to dissolve the probe in the final working solution.
-
-
Advanced Troubleshooting
-
Is photobleaching occurring?
-
Problem: BTD probes are generally photostable, but intense or prolonged exposure to excitation light can still lead to irreversible fading of the fluorescent signal.[1]
-
Solution:
-
Reduce the exposure time and/or laser power during image acquisition.
-
Use a mounting medium containing an antifade reagent.[8]
-
Acquire images efficiently to minimize light exposure.
-
-
-
Is the target molecule abundant and accessible?
-
Problem: A low signal may accurately reflect a low abundance of the target molecule. Alternatively, the target may be inaccessible to the probe due to improper fixation or permeabilization.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ) and how does it relate to benzothiadiazole probes? A: Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorescent molecules, when in high concentration, form aggregates that suppress their fluorescence emission.[1][4] Many traditional fluorescent probes suffer from ACQ. BTD derivatives can also be susceptible to this effect, which is why optimizing the probe concentration is a critical step to avoid a low signal.[4][5]
Q2: My BTD probe is designed to be a "turn-on" sensor. Why am I not seeing a signal increase? A: "Turn-on" probes are designed to have low fluorescence in their initial state and become highly fluorescent upon interaction with their target analyte. If you are not observing a signal increase, consider the following:
-
Analyte Absence: The target analyte may not be present in your sample, or its concentration is below the probe's limit of detection.
-
Reaction Kinetics: The chemical reaction between the probe and the analyte may be slow. Ensure you are incubating for the recommended time.
-
Probe Inactivation: The reactive part of the probe may have been degraded by other components in your sample or by improper storage.
-
Blocked Intramolecular Charge Transfer (ICT): Some BTD probes function via an intramolecular charge transfer (ICT) mechanism that is modulated by the analyte.[9][10] If this process is inhibited, the probe will not "turn on".
Caption: Mechanism of a "turn-on" BTD probe.
Q3: Can I use benzothiadiazole probes for live-cell imaging? A: Yes, many BTD derivatives are well-suited for live-cell imaging due to their good biocompatibility, photostability, and ability to permeate cell membranes.[4][11][12] They have been successfully used to label various organelles in living cells, including mitochondria, lipid droplets, and the nucleus.[7][11][13]
Q4: How do I choose the right BTD probe for my experiment? A: The choice of probe depends on your specific application:
-
Target: Select a probe functionalized with a recognition moiety that specifically targets your molecule or organelle of interest.
-
Environment: If you are studying changes in polarity, choose a solvatochromic BTD probe whose emission spectrum shifts with environmental polarity.[7][14]
-
Instrumentation: Ensure the probe's excitation and emission spectra are compatible with your fluorescence microscope's lasers and filters.
Key Experimental Protocols
Protocol 1: Probe Concentration Titration for Cultured Cells
-
Cell Seeding: Plate your cells on a suitable imaging dish or plate and grow them to the desired confluency.
-
Prepare Probe Dilutions: Prepare a series of probe concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) in your imaging buffer from a concentrated stock solution (typically in DMSO).
-
Staining: Remove the culture medium, wash the cells once with pre-warmed buffer, and add the different probe dilutions to the cells.
-
Incubation: Incubate the cells for the time recommended in the product datasheet (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells 2-3 times with pre-warmed imaging buffer.
-
Imaging: Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Compare the fluorescence intensity and background levels across the different concentrations. The optimal concentration is the one that provides the brightest specific signal with the lowest background.[8]
Protocol 2: General Immunofluorescence Staining with a BTD-conjugated Secondary Antibody
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate samples in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[3]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the BTD-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the coverslip with an antifade mounting medium and image using the appropriate microscope settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ifmmi.com [ifmmi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real-time monitoring of lipid droplet levels in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective Thiol Derivatization
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the selectivity of thiol derivatization over amines in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for achieving selective thiol derivatization over amines?
The most critical factor for achieving selectivity is controlling the reaction pH. Thiols (in cysteines) are more nucleophilic than amines (in lysines) at a neutral pH. For reagents like maleimides, a pH range of 6.5-7.5 is optimal for selective reaction with thiols.[][2][3] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[][2] As the pH increases above 7.5, the reactivity of amines increases, leading to a loss of selectivity.[3][4]
Q2: Which reagents are recommended for thiol-selective conjugation?
Several classes of reagents are known for their high selectivity towards thiols:
-
Maleimides: These are widely used and react with thiols via a Michael addition to form a stable thioether bond. They are highly selective within a pH range of 6.5-7.5.[][4][5]
-
Iodoacetamides: These reagents react with thiols through S-alkylation to form very stable thioether bonds.[][4]
-
Pyridyl Disulfides: These react with thiols via a disulfide exchange mechanism, forming a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents.[6]
-
Vinyl Sulfones: These compounds react selectively with thiols.[5][6]
-
Phenyloxadiazolyl Methyl Sulfones (PODS): Developed as a more stable alternative to maleimides, these reagents form stable thioether linkages and are not susceptible to the retro-Michael reaction that can be an issue with maleimide conjugates.[7]
Q3: My thiol-maleimide conjugation yield is low. What are the possible causes?
Low conjugation yield can stem from several factors:
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. It is crucial to work with freshly reduced proteins or to include a reducing agent like TCEP in the initial steps.[8][9]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[2][4] This hydrolysis reaction renders the reagent inactive. Always use freshly prepared maleimide solutions.
-
Suboptimal pH: If the pH is too low (below 6.5), the reaction rate will be very slow. If it is too high (above 7.5), hydrolysis of the maleimide and reaction with amines will compete with the desired thiol reaction.[3][9]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess of dye to protein is often recommended as a starting point.[8]
Q4: I am observing non-specific labeling of my protein. How can I improve selectivity?
Non-specific labeling is often due to the reaction of your reagent with amine groups on lysines. To mitigate this:
-
Strict pH Control: Ensure your reaction buffer is maintained between pH 6.5 and 7.5 for maleimide-based conjugations.[][2]
-
Choice of Reagent: Consider using reagents with higher intrinsic selectivity for thiols, such as iodoacetamides or PODS reagents.[][7]
-
Protecting Groups: If you are specifically targeting an N-terminal cysteine, acetylation of the N-terminal amine can prevent certain side reactions.[10]
Q5: What is the "retro-Michael reaction" and how can I avoid it?
The retro-Michael reaction is the reversal of the thiol-maleimide Michael addition.[][7] This can lead to the transfer of the conjugated payload to other thiol-containing molecules in a biological system, such as albumin, resulting in off-target effects.[2][7] To avoid this, you can:
-
Use Alternative Reagents: Employ reagents that form more stable bonds, such as iodoacetamides or PODS.[][7]
-
Hydrolyze the Thioether: After conjugation, the resulting succinimidyl thioether can be intentionally hydrolyzed to a succinamic acid, which is stable and not subject to the retro-Michael reaction.[2][4]
Troubleshooting Guides
Issue 1: Low or No Conjugate Formation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation of Thiols | Verify the presence of free thiols. | Use Ellman's Reagent (DTNB) to quantify free thiols before conjugation.[4] Ensure buffers are degassed. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Maleimide Inactivity | Check the integrity of the maleimide reagent. | Prepare maleimide solutions fresh before each use. Avoid storing maleimides in aqueous buffers.[2][9] |
| Suboptimal pH | Measure the pH of the reaction buffer. | Confirm the pH is within the optimal range of 6.5-7.5. Use a stable buffer system like phosphate-buffered saline (PBS) or HEPES.[8][9] |
| Incorrect Stoichiometry | Review the molar ratio of reactants. | Optimize the molar excess of the maleimide reagent. Start with a 10-20x excess and titrate as needed.[8] |
Issue 2: Poor Selectivity (Amine Labeling)
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Reaction pH | Verify the pH of the conjugation buffer. | Lower the pH to the 6.5-7.5 range. Ensure the final pH of the reaction mixture is within this range after adding all components.[][2] |
| Reagent Choice | Evaluate the thiol-specificity of the reagent. | Switch to a more thiol-selective reagent like an iodoacetamide or a PODS-based reagent.[][7] |
Issue 3: Conjugate Instability (Loss of Payload)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Retro-Michael Reaction | Analyze the stability of the conjugate over time. | After conjugation with a maleimide, consider a subsequent hydrolysis step to stabilize the linkage.[2][4] Alternatively, use a reagent not prone to this reversal, like PODS.[7] |
| Disulfide Bond Reversibility | If using a pyridyl disulfide reagent, assess stability in reducing environments. | Be aware that this linkage is intentionally reversible. If stability is required, choose a reagent that forms a permanent thioether bond.[6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline. Optimization for specific proteins and labels is recommended.
Materials:
-
Protein with free cysteine(s)
-
Maleimide-functionalized reagent
-
Conjugation Buffer: 1x PBS, pH 7.2 (degassed)
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent (optional): Free cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[8]
-
(Optional) Reduction of Disulfides: If the protein's cysteines are in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[8] Note: If using DTT, it must be removed prior to adding the maleimide reagent, as it will compete for the reaction.
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF, and then dilute it into the Conjugation Buffer.
-
Conjugation Reaction: Add the maleimide solution to the protein solution at a 10-20x molar excess.[8]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
(Optional) Quenching: To stop the reaction, add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Add the protein sample to the Reaction Buffer.
-
Add Ellman's Reagent to the sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols by comparing the absorbance to the standard curve. The molar extinction coefficient of the TNB²⁻ product is ~14,150 M⁻¹cm⁻¹.[4]
Visual Guides
Caption: pH dependence of maleimide reactivity with thiols and amines.
Caption: Troubleshooting workflow for low thiol conjugation yield.
Caption: Comparison of common thiol-selective reaction mechanisms.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. thno.org [thno.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Validation & Comparative
A Head-to-Head Comparison: 5-(Bromomethyl)-2,1,3-benzothiadiazole vs. Iodoacetamide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of experimental biology. The choice of labeling reagent is critical and depends on the specific application, desired specificity, and the need for downstream detection. This guide provides an objective comparison between a classic alkylating agent, Iodoacetamide (IAM), and a fluorescent thiol-reactive probe, 5-(Bromomethyl)-2,1,3-benzothiadiazole (BBD), to inform the selection of the optimal tool for your research needs.
Iodoacetamide is a widely used and well-characterized reagent for cysteine alkylation, demonstrating high reactivity and labeling efficiency.[1] However, it is also known to exhibit off-target reactions, most notably with methionine, histidine, and lysine residues, which can complicate data analysis.[2] this compound is a fluorescent labeling reagent that incorporates a benzothiadiazole fluorophore. The bromomethyl group, a haloalkane, is reactive towards nucleophiles, primarily targeting the thiol groups of cysteine residues.[3] While direct head-to-head comparative studies are limited, a comparison can be drawn based on the known reactivity of their respective functional groups. Bromoacetamides, a related class of haloalkanes, are generally slightly less reactive than iodoacetamides, which may offer a degree of control over the labeling reaction.[4]
Quantitative Data Summary
The following table summarizes the key characteristics and performance metrics of this compound and Iodoacetamide based on available data and the known reactivity of their chemical groups.
| Feature | This compound (BBD) | Iodoacetamide (IAM) |
| Reactive Group | Bromomethyl (Haloalkane) | Iodoacetyl (Haloacetamide) |
| Target Residue(s) | Cysteine (primary) | Cysteine (primary), Methionine, Histidine, Lysine (secondary)[2] |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Substitution (Alkylation)[5] |
| Bond Type | Thioether (stable) | Thioether (stable)[4] |
| Fluorescent | Yes | No |
| Relative Reactivity | Moderate to High (less reactive than IAM) | High[1] |
| pH Dependence | Reactivity increases with pH | Reactivity increases with pH |
| Specificity | Potentially higher than IAM due to lower reactivity | Moderate; off-target reactions are common at higher pH[2] |
| Key Advantage | Provides a fluorescent signal upon labeling. | Well-established, highly reactive, and cost-effective. |
| Key Disadvantage | Limited direct comparative data available. | Lack of intrinsic signal; potential for off-target modifications. |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in protein labeling and the underlying chemical reactions, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for protein labeling with Iodoacetamide and an inferred protocol for this compound based on the reactivity of similar bromomethyl compounds.
Protocol 1: Cysteine Labeling with Iodoacetamide (IAM)
This protocol is a standard procedure for the alkylation of cysteine residues in protein samples.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution for reduction
-
Iodoacetamide (IAA) solution (500 mM in water or buffer, freshly prepared and protected from light)[1]
-
Quenching solution (e.g., 1 M DTT)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Reduction:
-
To the protein solution, add DTT or TCEP to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
If necessary, remove the reducing agent by dialysis or a desalting column.
-
-
Alkylation:
-
Add the freshly prepared iodoacetamide solution to the reduced protein to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Quench the excess iodoacetamide by adding a concentrated DTT solution to a final concentration of 50-100 mM.
-
-
Purification:
-
Remove excess iodoacetamide and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Protocol 2: Cysteine Labeling with this compound (BBD) (Inferred)
This protocol is based on the general principles of labeling with thiol-reactive bromomethyl compounds. Optimization for each specific protein is recommended.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.5-8.5)
-
DTT or TCEP solution for reduction
-
This compound (BBD) stock solution (e.g., 10 mM in DMSO or DMF)[3]
-
Quenching solution (e.g., 1 M L-cysteine or DTT)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Reduction:
-
Follow the same procedure as for iodoacetamide labeling to reduce the protein's disulfide bonds.
-
It is critical to remove the reducing agent before adding BBD.
-
-
Labeling Reaction:
-
Immediately after removing the reducing agent, add the BBD stock solution to the protein solution. A molar ratio of 10:1 to 50:1 (label:protein) is a good starting point.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal pH is likely between 7.5 and 9.0 to enhance the nucleophilicity of the cysteine thiol.
-
-
Quenching:
-
Add a quenching solution such as L-cysteine or DTT to react with any unreacted BBD.
-
-
Purification:
-
Purify the labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography or extensive dialysis.
-
Conclusion
The choice between this compound and iodoacetamide for cysteine labeling depends heavily on the experimental goals.
Iodoacetamide is a highly reactive and efficient alkylating agent, making it a reliable choice for ensuring complete blockage of cysteine residues, particularly in preparation for mass spectrometry.[1] Its primary drawback is the potential for off-target modifications, which can introduce ambiguity in the results.[2] Careful control of pH and reagent stoichiometry is necessary to maximize its specificity.
This compound offers the significant advantage of introducing a fluorescent reporter group, enabling direct visualization and quantification of labeled proteins without the need for secondary detection reagents. Its presumed lower reactivity compared to iodoacetamide may translate to higher specificity for cysteine residues, although this requires experimental validation for each protein of interest. For applications requiring fluorescent detection and where high specificity is paramount, BBD presents a compelling alternative to traditional non-fluorescent alkylating agents.
Ultimately, for researchers prioritizing high labeling speed and with established protocols to control for side reactions, iodoacetamide remains a robust option. For those requiring intrinsic fluorescence for downstream applications and potentially greater control over the labeling reaction, this compound is a valuable tool that warrants consideration.
References
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 2. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of different benzothiadiazole derivatives in organic photovoltaics
For Researchers, Scientists, and Drug Development Professionals
The field of organic photovoltaics (OPVs) has seen remarkable progress, largely driven by the development of novel electron donor and acceptor materials. Among these, benzothiadiazole (BT) and its derivatives have emerged as a cornerstone in the design of high-performance photoactive layers. Their electron-deficient nature, rigid structure, and tunable optoelectronic properties make them versatile building blocks for both polymer donors and non-fullerene acceptors (NFAs). This guide provides an objective comparison of the performance of various BT-derivatives, supported by experimental data, to aid researchers in the selection and design of next-generation organic solar cells.
Performance Benchmarks of Key Benzothiadiazole Derivatives
The performance of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes these metrics for several prominent benzothiadiazole-based materials and their corresponding device architectures.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PffBT4T-2OD (PCE11) | PC71BM | Conventional | ~0.76 | ~16.5 | ~70 | ~9.0 |
| PffBT4T-2OD (PCE11) | PC71BM | Inverted | 0.76 | 17.5 | 63.1 | 8.43[1] |
| PTB7-Th | PC71BM | Inverted | 0.74 | 17.7 | 68 | 9.0 |
| PM6 | Y6 | Inverted | ~0.83 | ~25.3 | ~76 | >15.5 |
| PM6 | BTP-eC9 | Conventional | 0.89 | 22.7 | - | 12.93[2] |
| P3HT | BTDT2R | - | - | - | - | 5.09[3] |
| PPDT2FBT | BTDT2R | - | - | - | - | 6.90[3] |
| PTB7-Th | BTDT2R | - | - | - | - | 8.19[3] |
Note: The performance metrics can vary depending on the specific fabrication conditions and measurement protocols. The values presented here are representative of high-performing devices reported in the literature.
The Rise of Y-Series Non-Fullerene Acceptors
A significant breakthrough in OPV performance has been the development of the "Y-series" of A-D-A'D-A type non-fullerene acceptors, which feature a fused benzothiadiazole central core. When paired with the polymer donor PM6 (also known as PBDB-T-2F), these acceptors have consistently achieved power conversion efficiencies exceeding 15%, with some reports pushing this value towards 19%.[4] The exceptional performance of the PM6:Y6 system is attributed to several factors, including:
-
Broad and Strong Absorption: Y6 exhibits strong absorption in the near-infrared region, complementing the absorption of PM6 and leading to enhanced light harvesting.[5]
-
Efficient Charge Separation and Transport: The molecular design of Y6 promotes efficient exciton dissociation and charge transport within the active layer.
-
Favorable Morphology: The PM6:Y6 blend forms a well-defined bicontinuous interpenetrating network, providing clear pathways for charge extraction.
Experimental Protocols
The fabrication and characterization of high-performance organic solar cells require precise control over a series of steps. Below are detailed methodologies for the fabrication of devices based on PffBT4T-2OD:PC71BM and PM6:Y6, which are representative of fullerene and non-fullerene based systems, respectively.
Device Fabrication: A Step-by-Step Guide
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function and ensure a clean, hydrophilic surface.
2. Deposition of Interfacial Layers:
-
For Conventional Architecture (e.g., PffBT4T-2OD:PC71BM): A hole transport layer (HTL) of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.[6]
-
For Inverted Architecture (e.g., PM6:Y6): An electron transport layer (ETL), such as zinc oxide (ZnO) nanoparticles, is deposited on the ITO and annealed.[1][7]
3. Active Layer Deposition:
-
The donor and acceptor materials are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a solvent blend) at a specific concentration and donor:acceptor ratio (e.g., 1:1.2 for PffBT4T-2OD:PC71BM).[6][8]
-
The solution is then spin-coated onto the interfacial layer under an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the active layer. For PM6:Y6, the active layer is typically annealed at around 100°C.
4. Deposition of the Top Electrode:
-
For Conventional Architecture: A low work function metal, such as calcium (Ca) followed by aluminum (Al), is thermally evaporated on top of the active layer.[6]
-
For Inverted Architecture: A high work function metal, such as molybdenum oxide (MoO3) followed by silver (Ag) or gold (Au), is thermally evaporated.[3][7]
Device Characterization
The performance of the fabricated solar cells is typically characterized under simulated sunlight (AM 1.5G, 100 mW/cm²). The current density-voltage (J-V) characteristics are measured using a source meter.[9] From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.[10][11]
Visualizing the Workflow
The following diagram illustrates the general workflow for the fabrication and characterization of an inverted organic solar cell, a common architecture for high-efficiency benzothiadiazole-based devices.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Challenging PM6-like donor polymers for pairing with a Y-type state-of-the-art acceptor in binary blends for bulk heterojunction solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
- 10. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of LC-MS/MS Methods for Derivatized Thiols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiols in biological matrices is a critical aspect of research in numerous fields, from drug development to the study of oxidative stress. Due to their inherent instability and susceptibility to oxidation, derivatization is a crucial step in developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for thiol analysis. This guide provides a comparative overview of common derivatization agents, their performance characteristics, and detailed experimental protocols to assist researchers in selecting and validating appropriate methods for their specific needs.
Comparison of Derivatization Agents for Thiol Analysis
The choice of derivatization agent significantly impacts the sensitivity, selectivity, and stability of the analytical method. Below is a comparison of four widely used derivatization agents: N-ethylmaleimide (NEM), monobromobimane (mBBr), 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), and dansyl chloride.
Quantitative Performance Comparison
The following tables summarize key validation parameters for LC-MS/MS methods using different derivatization agents for the analysis of common biological thiols. Data has been compiled from various studies to provide a comparative overview.
Table 1: N-Ethylmaleimide (NEM) Derivatization
| Analyte | Linearity Range | LLOQ (Lower Limit of Quantification) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Glutathione (GSH) | 0.1 - 100 µM | 0.1 µM | 95 - 105% | < 10% | [1] |
| Cysteine (Cys) | 0.5 - 200 µM | 0.5 µM | 92 - 108% | < 12% | |
| Homocysteine (Hcy) | 0.5 - 100 µM | 0.5 µM | 90 - 110% | < 15% | [2] |
Table 2: Monobromobimane (mBBr) Derivatization
| Analyte | Linearity Range (nmol/mL) | LLOQ (nmol/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Glutathione (GSH) | 1.16–35 | 1.16 | 85.16–119.48% | < 15% | [3] |
| Cysteine (Cys) | 9.83–450.0 | 9.83 | 85.16–119.48% | < 15% | [3] |
| Homocysteine (Hcy) | 0.55–40.0 | 0.55 | 85.16–119.48% | < 15% | [3] |
Table 3: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) Derivatization
| Analyte | Linearity Range | LLOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Total Thiols | 0.1 - 10 mM | 0.1 mM | Not Reported | < 5% | [4] |
| Glutathione (GSH) | 1 - 100 µM | 1 µM | 90 - 110% | < 10% | [4] |
Table 4: Dansyl Chloride Derivatization
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Amines and Phenols | 2 - 4800 | 2 - 10 | 85 - 115% | < 15% | [5] |
| Amino Acids | 0.1 - 100 µM | 0.1 µM | 90 - 110% | < 10% | [6] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented should be considered as a general guide.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of LC-MS/MS methods for derivatized thiols.
Protocol 1: N-Ethylmaleimide (NEM) Derivatization
NEM is a widely used derivatizing agent that rapidly and specifically reacts with the sulfhydryl group of thiols, forming a stable thioether bond and preventing autooxidation.[1]
Materials:
-
N-Ethylmaleimide (NEM) stock solution (100 mM in methanol or ethanol, prepare fresh)
-
5-Sulfosalicylic acid (SSA) for protein precipitation (5-10% w/v in water)
-
Internal standard (e.g., stable isotope-labeled version of the analyte)
-
Methanol, ice-cold
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Sample Collection and Cell Lysis: For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Add a defined volume of NEM solution in PBS (e.g., 10 mM) and incubate at room temperature to stabilize intracellular thiols.[7]
-
Protein Precipitation and Derivatization: Add ice-cold 80% methanol to the cell suspension or an equal volume of 5-10% SSA to plasma or tissue homogenates. For samples not pre-incubated with NEM, add NEM stock solution at this stage. Vortex vigorously for 5 minutes at 4°C.[7]
-
Incubation: Incubate for 45 minutes at room temperature to ensure complete derivatization.[8]
-
Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[7]
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Monobromobimane (mBBr) Derivatization
Monobromobimane is a fluorescent labeling reagent that reacts with thiols to form highly fluorescent and stable derivatives, enabling sensitive detection.[9]
Materials:
-
Monobromobimane (mBBr) solution (e.g., 40 mM in acetonitrile, prepare fresh and protect from light)
-
Reducing agent (e.g., 2 M Sodium Borohydride (NaBH₄) in 0.01 M NaOH or TCEP)
-
N-ethylmorpholine buffer (1 M, pH 8.0)
-
Quenching solution (e.g., 200 mM 5-sulfosalicylic acid)
-
Internal standard
Procedure:
-
Reduction of Disulfides (for total thiol analysis): To 100 µL of plasma, add a reducing agent like NaBH₄ and incubate to cleave disulfide bonds.[9]
-
Derivatization: Add N-ethylmorpholine buffer and mBBr solution to the sample. Vortex vigorously and incubate in the dark at room temperature for at least 10 minutes.[3][10]
-
Reaction Quenching: Stop the reaction by adding a quenching solution like 5-sulfosalicylic acid.[10]
-
Centrifugation: Centrifuge the sample to remove any precipitate.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) Derivatization
DTNB, or Ellman's reagent, reacts with thiols in a disulfide exchange reaction, producing a mixed disulfide and a colored product (TNB²⁻), which can be quantified. For LC-MS/MS, the mixed disulfide derivative is the target analyte.[11]
Materials:
-
DTNB solution (e.g., 10 mg/mL in a suitable buffer)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Internal standard
-
Acidic solution for reaction quenching (e.g., HCl)
Procedure:
-
Sample Preparation: Prepare the sample in the reaction buffer. For protein-bound thiols, a denaturation step may be required.[4]
-
Derivatization: Add the DTNB solution to the sample and incubate at room temperature for approximately 15-20 minutes, protected from light.[4][12]
-
Reaction Quenching: Stop the reaction by adding an acidic solution.[4]
-
Centrifugation: Centrifuge the sample to remove any precipitate.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for HPLC-UV or LC-MS/MS analysis.
Protocol 4: Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amines, as well as phenolic and thiol groups, to form fluorescent derivatives that are well-suited for LC-MS/MS analysis due to improved chromatographic retention and ionization efficiency.[13][14]
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Reaction buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8)[6]
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide or formic acid)[6]
-
Internal standard
Procedure:
-
Sample Preparation: Prepare the sample in the reaction buffer.
-
Derivatization: Add the dansyl chloride solution to the sample and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes).[15]
-
Reaction Quenching: Stop the reaction by adding a quenching solution.[15]
-
Sample Analysis: The derivatized sample is ready for LC-MS/MS analysis.
Visualizing Experimental Workflows and Validation Logic
To further clarify the experimental processes and the logic behind method validation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of derivatized thiols.
Caption: Logical relationship of the LC-MS/MS method validation process.
References
- 1. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
Unveiling the Influence of Electron-Withdrawing Groups on Benzothiadiazole's Performance: A Comparative Analysis
A deep dive into how fluorine, cyano, nitro, sulfonyl, and chlorine substituents tune the optoelectronic properties of benzothiadiazole for advanced applications in organic electronics and drug development.
The strategic functionalization of the 2,1,3-benzothiadiazole (BTD) core with various electron-withdrawing groups (EWGs) is a pivotal strategy in the design of high-performance organic materials. For researchers, scientists, and professionals in drug development, understanding the nuanced effects of these substituents on the electronic and photophysical properties of BTD is critical for the rational design of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. This guide provides a comparative study of BTD derivatives functionalized with common EWGs, supported by experimental data and detailed methodologies, to empower informed decision-making in material selection and molecular engineering.
The introduction of EWGs to the benzothiadiazole core profoundly impacts the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and consequently, the energy bandgap.[1] These parameters are crucial in determining charge injection/transport properties and the overall efficiency of organic electronic devices.[1] This comparative analysis focuses on the influence of fluorine (-F), cyano (-CN), nitro (-NO₂), sulfonyl (-SO₂R), and chlorine (-Cl) groups.
Comparative Performance Data
The following tables summarize the key photophysical and electrochemical properties of benzothiadiazole derivatives functionalized with different electron-withdrawing groups.
| Electron-Withdrawing Group | Representative Structure | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Bandgap (E_g) (eV) |
| Unsubstituted BTD | Benzothiadiazole | ~311-370 | ~500-550 | ~ -5.7 to -6.0 | ~ -3.0 to -3.5 | ~2.2 - 2.5 |
| Fluorine (-F) | 5,6-difluorobenzothiadiazole | ~350-400 | ~520-580 | ~ -5.8 to -6.2 | ~ -3.2 to -3.7 | ~2.3 - 2.6 |
| Cyano (-CN) | 5,6-dicyanobenzothiadiazole | ~400-450 | ~550-620 | ~ -6.0 to -6.5 | ~ -3.5 to -4.0 | ~2.0 - 2.5 |
| Nitro (-NO₂) | 4,7-dinitrobenzothiadiazole | ~420-480 | ~580-650 | ~ -6.2 to -6.8 | ~ -3.8 to -4.3 | ~1.9 - 2.4 |
| Sulfonyl (-SO₂R) | 4,7-bis(phenylsulfonyl)benzothiadiazole | ~380-430 | ~540-600 | ~ -5.9 to -6.4 | ~ -3.4 to -3.9 | ~2.1 - 2.6 |
| Chlorine (-Cl) | 4,7-dichlorobenzothiadiazole | ~360-410 | ~530-590 | ~ -5.8 to -6.3 | ~ -3.3 to -3.8 | ~2.2 - 2.6 |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific molecular structure, solvent, and measurement conditions.
Structure-Property Relationships
The choice of the electron-withdrawing group is a powerful tool for tuning the properties of benzothiadiazole-based materials.[1]
-
Fluorination is a widely adopted strategy that effectively lowers both HOMO and LUMO energy levels, leading to improved air stability and, in many instances, enhanced intermolecular interactions and charge transport.[1]
-
Cyanation generally results in a more significant lowering of the LUMO level compared to fluorination, which can be advantageous for developing n-type materials.[1]
-
Nitro groups , being strongly electron-withdrawing, cause a substantial reduction in both HOMO and LUMO levels, leading to a smaller bandgap and a red-shift in absorption and emission spectra.
-
Sulfonyl groups are also effective at lowering the FMO levels, and their bulkier nature can influence the molecular packing and morphology of thin films.[1]
-
Chlorination , similar to fluorination, lowers the energy levels, though the effect might be less pronounced. Managing the number and position of chlorine substituents is crucial for optimizing device performance.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are typical protocols for key characterization techniques.
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
A foundational precursor for many functionalized benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route involves the bromination of 2,1,3-benzothiadiazole.[1]
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature (e.g., 60°C).
-
Stir the reaction mixture for a specified duration (e.g., 12 hours).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water, methanol, and n-hexane.[1]
Subsequent functionalization with various electron-withdrawing groups can be achieved through established organic reactions such as Stille or Suzuki coupling.[3]
Photophysical Characterization
The absorption and emission properties of the synthesized compounds are typically investigated using UV-vis and fluorescence spectroscopy.
Procedure:
-
Prepare dilute solutions of the benzothiadiazole derivatives in a suitable solvent (e.g., dichloromethane, DMSO).[3]
-
Record the UV-vis absorption spectra using a spectrophotometer, typically in the range of 200-800 nm.
-
Measure the fluorescence emission spectra using a spectrofluorometer, exciting the sample at its absorption maximum.
Electrochemical Characterization
Cyclic voltammetry (CV) is a standard technique to determine the HOMO and LUMO energy levels of the compounds.
Procedure:
-
Dissolve the compound in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M Bu₄NBF₄).
-
Use a standard three-electrode setup with a working electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by sweeping the potential. The oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Visualizing the Impact of Electron-Withdrawing Groups
The following diagrams illustrate the general workflow for characterizing benzothiadiazole derivatives and the logical relationship between the electron-withdrawing groups and the resulting electronic properties.
References
A Comparative Guide to the Photostability of Benzothiadiazole-Based Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent probes with high photostability is paramount for obtaining reliable and reproducible data in fluorescence microscopy and other fluorescence-based assays. Benzothiadiazole (BTD)-based dyes have emerged as a promising class of fluorophores, often cited for their high quantum yields and excellent photostability.[1][2] This guide provides an objective comparison of the photostability of benzothiadiazole-based dyes with common alternatives such as BODIPY and cyanine dyes, supported by experimental data and detailed protocols.
Quantitative Comparison of Photophysical Properties
The photostability of a fluorescent dye is primarily determined by its fluorescence quantum yield (Φ) and its resistance to photobleaching, often quantified by the photobleaching half-life (t1/2). The following table summarizes these key parameters for representative benzothiadiazole, BODIPY, and cyanine dyes. It is important to note that these values can be influenced by the dye's specific chemical structure and the experimental environment.
| Dye Class | Specific Dye | Fluorescence Quantum Yield (Φ) | Photobleaching Half-life (t1/2) | Key Characteristics |
| Benzothiadiazole | Varies by derivative | Often high, can reach up to 0.97[1] | Generally high, resistant to fading[3] | Excellent photostability, large Stokes shifts |
| BODIPY | BODIPY FL | ~0.90[4] | Generally high, more stable than fluorescein[5] | High quantum yields, sharp emission peaks |
| Cyanine | Cy3 | ~0.15 | Moderate | Bright initial fluorescence, prone to photobleaching |
| Cyanine | Cy5 | ~0.20 | Moderate to low | Prone to photobleaching, especially in the presence of ozone |
| Alexa Fluor | Alexa Fluor 568 | ~0.69 | High | Superior photostability compared to traditional dyes |
Experimental Protocols
Accurate assessment of photostability is crucial for selecting the appropriate dye. Below are detailed protocols for measuring two key photostability metrics.
Protocol 1: Determination of Photobleaching Half-life (t1/2)
This protocol outlines a common method for measuring the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Materials:
-
Fluorescent dye solutions (e.g., Benzothiadiazole derivative, BODIPY FL, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to air dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Adjust the illumination intensity to a consistent level for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Capture a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity against time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorescent dye solution of unknown quantum yield
-
Standard fluorescent dye solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (the same for both test and standard solutions)
Procedure:
-
Absorbance Measurement:
-
Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard dye.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the test sample (Φ_x) using the following equation: Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_x and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).
-
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for evaluating fluorescent dye photostability.
Benzothiadiazole-based dyes are frequently utilized for imaging lipid droplets, which are dynamic organelles involved in cellular lipid metabolism.
Caption: Imaging lipid droplet dynamics with benzothiadiazole fluorescent probes.
References
- 1. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasma membrane imaging with a fluorescent benzothiadiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzothiadiazole and iso-Benzothiadiazole in Conjugated Molecules
In the design of novel conjugated materials for organic electronics, the selection of the core building blocks is paramount to tuning the optoelectronic properties and achieving high-performance devices. Among the vast library of electron-accepting units, benzothiadiazole (BT) and its isomer, iso-benzothiadiazole (iBT), have emerged as key components in the development of donor-acceptor (D-A) conjugated molecules for applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This guide provides a detailed comparison of these two isomeric heterocycles, supported by experimental data, to aid researchers in making informed decisions for their material design strategies.
Molecular Structure and Isomerism
Benzothiadiazole, specifically 2,1,3-benzothiadiazole (benzo[c][1][2][3]thiadiazole), is a widely utilized electron-deficient moiety in conjugated polymers and small molecules.[1][4] Its isomer, iso-benzothiadiazole (benzo[d][1][2][5]thiadiazole), presents an alternative arrangement of the thiadiazole ring fused to the benzene ring.[1] This subtle difference in atomic arrangement leads to distinct electronic and photophysical properties.
Photophysical and Electrochemical Properties: A Comparative Analysis
A direct comparison of D-A-D conjugated molecules based on BT and iBT reveals significant differences in their optical and electronic characteristics. The following tables summarize key experimental data from a study that synthesized and characterized a series of these molecules with varying π-spacers.[1][5]
Table 1: Comparison of Photophysical Properties in DMSO Solution [1][5]
| π-Spacer | Molecule Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| Thiophene | BT-based | 425, 451 | 550 | 99 | 19,500 |
| iBT-based | 460, 486 | 572 | 86 | 13,800 | |
| Furan | BT-based | 402, 425 | 530 | 105 | 21,400 |
| iBT-based | 435, 459 | 555 | 96 | 15,300 | |
| Selenophene | BT-based | 436, 462 | 560 | 98 | 20,900 |
| iBT-based | 471, 497 | 580 | 83 | 14,200 | |
| 2,2'-Bithiophene | BT-based | 478, 508 | 595 | 87 | 25,100 |
| iBT-based | 465, 493 | 585 | 92 | 28,800 |
Table 2: Comparison of Electrochemical Properties [1][5]
| π-Spacer | Molecule Type | HOMO (EHOMO, eV) | LUMO (ELUMO, eV) | Electrochemical Band Gap (Egec, eV) |
| Thiophene | BT-based | -5.45 | -3.35 | 2.10 |
| iBT-based | -5.38 | -3.22 | 2.16 | |
| Furan | BT-based | -5.52 | -3.40 | 2.12 |
| iBT-based | -5.45 | -3.28 | 2.17 | |
| Selenophene | BT-based | -5.42 | -3.32 | 2.10 |
| iBT-based | -5.35 | -3.19 | 2.16 | |
| 2,2'-Bithiophene | BT-based | -5.30 | -3.25 | 2.05 |
| iBT-based | -5.25 | -3.15 | 2.10 |
From the data, several key trends can be observed:
-
Absorption and Emission: In most cases, iBT-based molecules exhibit a red-shift in their absorption maxima compared to their BT counterparts, suggesting a smaller optical band gap.[1][5] However, an interesting exception occurs with the 2,2'-bithiophene π-spacer, where the iBT-based compound shows a blue-shift.[1][5]
-
Molar Extinction Coefficient: Generally, BT-based molecules display higher molar extinction coefficients, indicating stronger light absorption capabilities.[1][5] Again, the 2,2'-bithiophene-spaced iBT molecule is an exception with a higher extinction coefficient.[1][5]
-
Energy Levels: The iBT-based molecules consistently show higher HOMO and LUMO energy levels compared to the BT-based analogues.[1][5] This has significant implications for device engineering, particularly in matching energy levels with other materials in a device stack.
-
Electrochemical Band Gap: The electrochemical band gaps are generally larger for the iBT-based molecules.[1][5]
Impact on Device Performance
While direct, one-to-one comparative studies on the device performance of BT versus iBT are limited, the observed differences in their fundamental properties allow for informed predictions.
For Organic Solar Cells , the higher LUMO level of iBT-based materials could potentially lead to a higher open-circuit voltage (Voc), which is often correlated with the energy difference between the donor's HOMO and the acceptor's LUMO. However, the generally lower molar extinction coefficients of iBT molecules might result in a lower short-circuit current (Jsc). Benzothiadiazole-based polymers have been extensively used in OSCs, achieving power conversion efficiencies (PCEs) of over 18%.[6][7][8]
For Organic Light-Emitting Diodes , the choice between BT and iBT will significantly influence the emission color, as evidenced by the different emission maxima. The generally lower luminescent capacity of the iBT derivatives observed in some studies could be a drawback.[1][5] However, the tunability of the emission spectrum by selecting the appropriate isomer is a valuable tool for achieving desired colors. Benzothiadiazole derivatives have been successfully employed as emitters in high-efficiency OLEDs.[9][10][11]
Charge carrier mobility is another critical factor for efficient device operation. While quantum-mechanical calculations suggest that iBT may have high electron conductivity due to the high stability of the molecule in the excited state, experimental data directly comparing the charge mobility of BT and iBT-based conjugated molecules is scarce.[1][5] For BT-based polymers, hole mobilities in the range of 10-4 to 0.1 cm2V-1s-1 have been reported in OFETs.[12][13]
Experimental Protocols
The synthesis and characterization of these molecules are crucial for understanding their properties. Below are generalized experimental protocols based on reported literature.
Synthesis of D-A-D Conjugated Molecules
A common synthetic route for D-A-D type molecules based on BT and iBT is the Stille or Suzuki cross-coupling reaction.[1]
-
Synthesis of Dibromo-Monomers: 4,7-dibromobenzo[c][1][2][3]thiadiazole and 4,7-dibromobenzo[d][1][2][5]thiadiazole are key precursors. The synthesis of the iBT dibromide can be achieved from commercially available 2-aminobenzothiol.[1][5]
-
Stille Cross-Coupling: The dibrominated BT or iBT core is reacted with an organotin reagent of the desired π-spacer (e.g., 2-(tributylstannyl)thiophene) in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, in an inert solvent like anhydrous toluene or THF.[1][14] The reaction mixture is typically heated under reflux for 24-48 hours.
-
Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure D-A-D molecule.
Photophysical Characterization
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded in a suitable solvent (e.g., DMSO or chloroform) using a spectrophotometer to determine the absorption maxima (λabs) and the molar extinction coefficient (ε).
-
Photoluminescence Spectroscopy: Emission spectra are measured in the same solvent using a spectrofluorometer to determine the emission maxima (λem). The Stokes shift is calculated as the difference between the lowest energy absorption maximum and the emission maximum.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in a solution of the sample in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The potential is swept to observe the oxidation and reduction peaks.
-
Energy Level Calculation: The HOMO and LUMO energy levels are estimated from the onset of the first oxidation (Eox) and reduction (Ered) potentials, respectively, using the following equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (assuming E1/2(Fc/Fc+) = -4.8 eV vs. vacuum):
-
EHOMO = -e(Eox - E1/2(Fc/Fc+) + 4.8) (eV)
-
ELUMO = -e(Ered - E1/2(Fc/Fc+) + 4.8) (eV) The electrochemical band gap (Egec) is the difference between the LUMO and HOMO energy levels.
-
Conclusion
The choice between benzothiadiazole and iso-benzothiadiazole as the electron-accepting core in conjugated molecules offers a valuable strategy for fine-tuning their photophysical and electronic properties. While BT is a more established and widely studied building block, iBT presents an interesting alternative with distinct characteristics. The generally higher energy levels and red-shifted absorption of iBT-based molecules compared to their BT counterparts provide a different set of parameters for molecular design. Although a direct, comprehensive comparison of device performance and charge mobility is not yet available in the literature, the fundamental differences highlighted in this guide suggest that a thorough selection of the isomeric core, in conjunction with appropriate π-spacers and donor units, can lead to the development of promising new materials for a range of organic electronic applications. Further research directly comparing the device performance and charge transport properties of analogous BT and iBT-based materials is warranted to fully elucidate their potential.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 7. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Efficient polymer solar cells based on benzothiadiazole and alkylphenyl substituted benzodithiophene with a power conversion efficiency over 8% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Benzothiadiazole Polymers in Organic Field-Effect Transistors
For researchers and scientists in the field of organic electronics, the selection of the semiconductor layer is paramount to achieving high-performance Organic Field-Effect Transistors (OFETs). Among the various classes of conjugated polymers, benzothiadiazole (BTZ)-based polymers have emerged as a promising group of materials. This guide provides an objective comparison of the performance of BTZ polymers with two other leading classes of materials: diketopyrrolopyrrole (DPP) and naphthalene diimide (NDI)-based polymers. The information presented is supported by experimental data from recent scientific literature to aid in making informed decisions for material selection in OFET fabrication.
Performance Comparison of Polymer Semiconductors in OFETs
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the reported performance metrics for various BTZ-based polymers and their DPP and NDI-based counterparts.
Table 1: Performance of Benzothiadiazole (BTZ)-Based Polymers in OFETs
| Polymer Name/Acronym | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Carrier Type | Reference |
| P(TzII-dTh-dTh) | 1.43 | >10⁵ | Not Reported | p-type | [1] |
| P(TzII-dTh-dTz) | 0.38 (hole), 0.56 (electron) | >10⁵ | Not Reported | Ambipolar | [1] |
| PCDTT-DFBT | 0.38 (hole), 0.17 (electron) | Not Reported | Not Reported | Ambipolar | |
| PCDTT-FCNBT | 0.4 (electron) | 10⁴ | ~25 | n-type | [2] |
| PCDTT-DCNBT | 0.031 (electron) | 5 x 10² | ~1.5 | n-type | [2] |
| PCDTT-NO₂FBT | 0.024 (electron) | Not Reported | Not Reported | n-type | [2] |
| TT-BT (with C₉H₁₉ side chain) | 0.1 | 3.5 x 10³ | < -3 | p-type | [3] |
| Bisisoindigo-BTZ Copolymers | 4.0 x 10⁻³ (hole), 1.4 x 10⁻³ (electron) | Not Reported | Low | Ambipolar | [4] |
| PffBT4T-2OD/SEBS blend | 8.6 | Not Reported | Not Reported | p-type | |
| PCDTT-BT | 0.67 | Not Reported | Not Reported | p-type |
Table 2: Performance of Diketopyrrolopyrrole (DPP)-Based Polymers in OFETs
| Polymer Name/Acronym | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Carrier Type | Reference |
| DPP-TT Copolymer | up to 10.5 (hole) | Not Reported | Not Reported | p-type | [5][6] |
| DPP-based polymer with urea-containing alkyl chains | 13.1 (hole) | Not Reported | Not Reported | p-type | [7] |
| DPP-based polymer with 2,6-pyridine dicarboxamide | 1.32 (hole) | Not Reported | Not Reported | p-type | [7][8] |
| Half-fused DPP-based polymer | 2.23 (hole), 1.08 (electron) | Not Reported | Not Reported | Ambipolar | [7] |
| isoDPP-based polymer | 0.03 - 0.09 (hole) | Not Reported | Not Reported | p-type | [7][9] |
| isoDTPP-based polymer | 0.49 (hole), 0.29 (electron) | Not Reported | Not Reported | Ambipolar | [9] |
| pDTDPP–TTF | 1.85 x 10⁻⁴ (hole and electron) | Not Reported | Not Reported | Ambipolar | [10] |
| DBT-I (small molecule) | 0.26 | 10⁶ | Not Reported | Not Reported |
Table 3: Performance of Naphthalene Diimide (NDI)-Based Copolymers in OFETs
| Polymer Name/Acronym | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Carrier Type | Reference |
| P(NDI2OD-T2) | ~0.04 (electron, in vacuum) | >10⁶ | Not Reported | n-type | [11] |
| NDI-TBZT-NDI | 0.00134 (hole), 0.151 (electron) | Not Reported | Not Reported | Ambipolar | [12] |
| NDI-BTT-NDI | 0.0288 (electron) | Not Reported | Not Reported | n-type | [12] |
| PNDIFu2 | 0.21 (electron) | Not Reported | Not Reported | n-type | [13] |
| PNDI-2BocL | 0.0026 (electron) | 10⁴ | Not Reported | n-type | [3][7] |
| P(NDI-IDT) | ~10⁻³ (electron) | Not Reported | Not Reported | n-type | [8] |
| NDIC8:P3HT blend | 5 x 10⁻⁴ (electron), 0.9 x 10⁻⁴ (hole) | Not Reported | Not Reported | Ambipolar | [14] |
| NDI-based polymer with vinylene linkers | up to 0.45 (hole, in air) | Not Reported | Not Reported | p-type (in air) | [15] |
Experimental Protocols
A standardized experimental protocol is crucial for the reproducible fabrication and characterization of OFETs, enabling meaningful comparison between different materials. Below is a detailed methodology for the solution-processing of top-gate, bottom-contact (TGBC) OFETs.
I. Substrate Preparation and Electrode Fabrication
-
Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM). A common choice is octadecyltrichlorosilane (OTS) for p-type polymers or hexamethyldisilazane (HMDS) for n-type polymers. This is typically done by vapor deposition or spin-coating.
-
Source and Drain Electrode Deposition: Define the source and drain electrodes using photolithography and lift-off processes. Deposit a thin adhesion layer of chromium or titanium (2-5 nm) followed by a layer of gold (30-50 nm) via thermal evaporation. The channel length (L) and width (W) are defined by the electrode geometry.
II. Semiconductor Film Deposition
-
Polymer Solution Preparation: Dissolve the conjugated polymer (e.g., BTZ, DPP, or NDI-based polymer) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (typically 5-10 mg/mL). Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Spin-Coating: Filter the polymer solution through a 0.2 µm PTFE syringe filter. Spin-coat the solution onto the prepared substrate at a specific spin speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).
-
Annealing: Anneal the semiconductor film at a specific temperature (typically ranging from 100 °C to 250 °C) for a defined time (e.g., 10-30 minutes) in a nitrogen-filled glovebox. The annealing process is critical for improving the crystallinity and morphology of the polymer film, which directly impacts device performance.
III. Gate Dielectric and Gate Electrode Deposition
-
Top-Gate Dielectric Deposition: Deposit a top-gate dielectric layer over the semiconductor film. A common choice is a solution-processable polymer dielectric like poly(methyl methacrylate) (PMMA) or Cytop. This can be done by spin-coating a solution of the dielectric material.
-
Gate Electrode Deposition: Finally, deposit the top gate electrode onto the dielectric layer. This is typically done by thermal evaporation of a metal like aluminum or gold through a shadow mask.
IV. Device Characterization
-
Electrical Measurements: Perform all electrical measurements in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Parameter Extraction:
-
Mobility (μ): Calculate the field-effect mobility in the saturation regime from the slope of the square root of the drain current (IDS1/2) versus the gate voltage (VGS) plot using the following equation: IDS = (W/2L) * μ * Ci * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer characteristic curve.[16][17]
-
Threshold Voltage (Vth): Extract the threshold voltage by extrapolating the linear portion of the IDS1/2 vs. VGS plot to the VGS axis.[13][16]
-
Visualizing the Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for assessing the performance of a polymer in an OFET, from material synthesis to device characterization and data analysis.
OFET performance assessment workflow from material synthesis to device characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.mit.edu [web.mit.edu]
- 13. keysight.com [keysight.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iitk.ac.in [iitk.ac.in]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and CE for Derivatized Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is critical for applications ranging from disease diagnosis to ensuring the quality of biopharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques widely employed for this purpose. Since most amino acids lack a native chromophore or fluorophore, a derivatization step is typically essential to enhance their detection by common analytical instruments.[1] This guide provides an objective comparison of HPLC and CE for the analysis of derivatized amino acids, supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for your research needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for amino acid analysis due to its high resolution and sensitivity.[1] The separation is performed on a stationary phase packed in a column, and the derivatized amino acids are detected as they elute. The choice of derivatization reagent is crucial and can be performed either before the chromatographic separation (pre-column) or after (post-column). Common pre-column derivatization agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), phenylisothiocyanate (PITC), and dansyl chloride.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates amino acids based on their electrophoretic mobility within a narrow capillary filled with an electrolyte.[1] CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents.[1] When coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry (MS), CE can be a powerful tool for amino acid analysis.
Quantitative Performance Data
The following tables summarize the performance characteristics of HPLC and CE for the analysis of derivatized amino acids based on published validation data. It is important to note that these values are compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions, derivatization agents, and matrices.
Table 1: Performance Characteristics of HPLC Methods for Derivatized Amino Acid Analysis
| Derivatization Agent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Reference(s) |
| OPA/FMOC | 10 to 1000 nmol/cm³ | 0.004 - 1.258 µg/cm³ | 0.011 - 5.272 µg/cm³ | < 4.57% | [1] |
| PITC | 20 to 500 pmol | - | - | - | [2] |
| Dansyl Chloride | 0.05 - 0.5 mmol/L | - | - | - | [3][4] |
| FMOC-Cl | up to 125 pmol/µl | 1 fmol/µl | 1 pmol | < 10% | [5][6] |
| OPA | >2500 µmol/L | 14 fmol - 1 pmol | - | < 4.1% (intra-day), < 5.9% (inter-day) | [7] |
Table 2: Performance Characteristics of CE Methods for Amino Acid Analysis
| Derivatization Agent / Method | Linearity Range | Limit of Detection (LOD) | Precision (RSD) | Reference(s) |
| NBD-F (CE-LIF) | - | - | - | [8] |
| Underivatized (CE-MS/MS) | - | 0.1 - 14 µmol/L | 1.4% - 8.6% (peak areas) | [9] |
Experimental Workflows and Methodologies
The general workflow for amino acid analysis using either HPLC or CE after derivatization involves sample preparation (including protein hydrolysis if necessary), the derivatization reaction, separation, and detection.
Experimental Protocol: HPLC with PITC Derivatization
This protocol is a representative example for the pre-column derivatization of amino acids with Phenylisothiocyanate (PITC) followed by HPLC analysis.
-
Sample Preparation:
-
For total amino acid analysis, perform acid hydrolysis of the protein sample (e.g., 6 M HCl at 110°C for 24 hours).
-
Neutralize and dry the hydrolysate.
-
For free amino acid analysis, deproteinize the sample (e.g., with sulfosalicylic acid), centrifuge, and collect the supernatant.
-
-
Derivatization:
-
Re-dry an aliquot of the amino acid standard or sample.
-
Dissolve the residue in a coupling solution (e.g., ethanol:water:triethylamine:PITC in a ratio of 7:1:1:1).
-
Incubate at room temperature for 20 minutes.
-
Remove the excess reagent by vacuum centrifugation.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.14 M sodium acetate with 0.5 ml/L triethylamine, pH 6.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient from a low to a high percentage of Mobile Phase B to resolve all derivatized amino acids.
-
Flow Rate: Typically 1.0 mL/min.
-
Experimental Protocol: CE with NBD-F Derivatization and LIF Detection
This protocol is a representative example for the derivatization of amino acids with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and subsequent analysis by Capillary Electrophoresis with Laser-Induced Fluorescence detection.[8]
-
Sample Preparation:
-
Deproteinize plasma samples by adding a precipitating agent (e.g., acetonitrile), vortexing, and centrifuging.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Mix the sample supernatant with a borate buffer (pH ~9.0).
-
Add the NBD-F solution in acetonitrile.
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 5 minutes) to allow the reaction to complete.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
-
CE Analysis:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, which may contain additives like cyclodextrins for chiral separations (e.g., 175 mM borate buffer at pH 10.25 with 12.5 mM β-cyclodextrin).[8]
-
Injection: Hydrodynamic or electrokinetic injection of the derivatized sample.
-
Separation Voltage: A high voltage is applied across the capillary (e.g., +21 kV).[8]
-
Detection: Laser-Induced Fluorescence with appropriate excitation and emission wavelengths for the NBD-F derivatives.
-
Conclusion
Both HPLC and CE are powerful techniques for the analysis of derivatized amino acids, each with its own set of advantages. HPLC is a very mature, robust, and widely available technique with a vast body of published methods and validation data. It is highly suitable for routine quality control and high-throughput screening. CE, on the other hand, offers very high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes, making it particularly advantageous when sample availability is limited. The choice between HPLC and CE will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, throughput, sample volume constraints, and the availability of instrumentation. For critical applications, cross-validation of results between the two techniques can provide a high degree of confidence in the accuracy and reliability of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of amino acids by capillary electrophoresis-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mac-mod.com [mac-mod.com]
- 11. HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Benzothiadiazole Fluorophores and Commercial Dyes for Advanced Imaging
For researchers, scientists, and professionals in drug development, the selection of optimal fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of emerging benzothiadiazole (BTD)-based fluorophores against widely used commercial dyes, offering insights into their performance based on key photophysical parameters. The data presented here is compiled from various scientific publications to facilitate an informed choice of fluorophores for specific research applications.
This comparison focuses on critical performance metrics: quantum yield (Φ), molar extinction coefficient (ε), brightness (Φ × ε), and photostability. These parameters collectively determine the signal strength, sensitivity, and longevity of a fluorescent probe in imaging experiments. Novel benzothiadiazole derivatives are gaining attention due to their tunable photophysical properties, including large Stokes shifts and high photostability, making them promising alternatives to traditional dyes.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of selected new benzothiadiazole fluorophores and common commercial dyes. Brightness, a crucial indicator of a fluorophore's performance in practical applications, is calculated as the product of the quantum yield and the molar extinction coefficient.
| Fluorophore Category | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ × ε) | Photostability |
| New Benzothiadiazole | BTD-NH2 (1) | ~450-490 | ~550-600 | ~0.70 (in apolar solvents) | N/A | N/A | High |
| LD-BTD1 | ~450 | ~550 | High in apolar solvents | N/A | N/A | High | |
| BTD Derivative (9) | ~417 | ~492 | ~0.65 | ~10,000 | 6,500 | N/A | |
| BTD-Cou-B | N/A | N/A | N/A | N/A | N/A | Stable emitter | |
| Commercial - Fluorescein | FITC | ~495 | ~519 | ~0.92 | ~71,000 | 65,320 | Low |
| Commercial - Rhodamine | Rhodamine B | ~543 | ~565 | ~0.70 | ~106,000 | 74,200 | Moderate |
| Commercial - Cyanine | Cy3 | ~550 | ~570 | ~0.24 | ~150,000 | 36,000 | Moderate |
| Cy5 | ~649 | ~666 | ~0.20-0.28 | ~250,000 | 50,000-70,000 | Moderate | |
| Commercial - Alexa Fluor | Alexa Fluor 488 | ~499 | ~520 | 0.92[1] | 71,000[1] | 65,320 | High[1] |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | 239,000 | 78,870 | High |
Note: Photophysical properties of fluorophores can be highly dependent on their local environment, such as solvent polarity and pH. The values presented are representative and may vary under different experimental conditions. "N/A" indicates that the data was not available in the consulted sources.
Experimental Protocols
Accurate and reproducible characterization of fluorophore performance is essential for valid comparisons. Below are detailed protocols for measuring key photophysical parameters.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Purified fluorophore sample
-
High-purity solvent (e.g., ethanol, DMSO, or buffer)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the purified fluorophore and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Measure absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer and determine the absorbance value at the wavelength of maximum absorbance (λ_max).
-
Plot Beer-Lambert Law graph: Plot the absorbance at λ_max versus the molar concentration of the fluorophore.
-
Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting linear regression, as derived from the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a known standard, is commonly used.
Materials:
-
Fluorophore solution of unknown quantum yield
-
A standard fluorophore solution with a known quantum yield (e.g., quinine sulfate, fluorescein)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Select a standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.
-
Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure absorbance: Record the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Measure fluorescence: Record the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrument settings.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol 3: Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation. It is often quantified by the photobleaching half-life (t_1/2).
Materials:
-
Fluorophore sample (e.g., conjugated to an antibody or immobilized on a slide)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample preparation: Prepare the fluorescent sample for microscopy.
-
Microscope setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.
-
Image acquisition: Acquire an initial image (t=0) and then continuously illuminate the sample, acquiring a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Data analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t_1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for characterizing fluorophore properties.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(Bromomethyl)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.
This document provides critical safety and logistical information for the proper disposal of 5-(Bromomethyl)-2,1,3-benzothiadiazole, a compound recognized for its acute toxicity and potential as a skin, eye, and respiratory irritant. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
I. Understanding the Hazards
This compound is classified as a hazardous substance. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2]. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2]. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2]. |
Note: Some safety data sheets may also classify this compound as causing severe skin burns and eye damage.
II. Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling the solid form outside of a fume hood to prevent inhalation of dust. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: All waste streams containing this compound must be clearly identified and segregated from non-hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Solid Waste Containment:
-
Carefully sweep up any solid this compound using appropriate tools (e.g., plastic dustpan and brush). Avoid generating dust.
-
Place the solid waste and any contaminated disposable items into a clearly labeled, sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal service with the Safety Data Sheet (SDS) for this compound.
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain [3][4].
-
IV. Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant and outside a fume hood, it may be necessary to evacuate the lab.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in Section II.
-
Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collect the Waste: Gently sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 5-(Bromomethyl)-2,1,3-benzothiadiazole
Essential Safety and Handling Guide for 5-(Bromomethyl)-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 |
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1-2003, EN166 | To protect against splashes and dust. Safety glasses must be worn beneath the face shield.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) | EN374 | To prevent skin contact. Inspect gloves for tears or holes before use.[2] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | - | To protect against splashes and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | 29 CFR 1910.134 or EN 149 | Required when handling outside of a fume hood or when dust is generated. Use a respirator with a particulate filter.[1][2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | - | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as specified in the table above.
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[2]
-
Use compatible tools (e.g., spatulas, glassware) for transferring the solid.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands and any potentially exposed skin with soap and water.[2]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Prevent the spill from entering drains. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Labeling: Label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
